molecular formula C8H14ClN B1527154 1-Azaspiro[4.4]non-7-ene hydrochloride CAS No. 1332528-43-4

1-Azaspiro[4.4]non-7-ene hydrochloride

Cat. No.: B1527154
CAS No.: 1332528-43-4
M. Wt: 159.65 g/mol
InChI Key: XWTKZQXSJYMYKW-UHFFFAOYSA-N
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Description

1-Azaspiro[4.4]non-7-ene hydrochloride is a useful research compound. Its molecular formula is C8H14ClN and its molecular weight is 159.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Azaspiro[4.4]non-7-ene hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Azaspiro[4.4]non-7-ene hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-azaspiro[4.4]non-7-ene;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N.ClH/c1-2-5-8(4-1)6-3-7-9-8;/h1-2,9H,3-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTKZQXSJYMYKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC=CC2)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332528-43-4
Record name 1-Azaspiro[4.4]non-7-ene, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332528-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Scalable Synthesis of 1-Azaspiro[4.4]non-7-ene Hydrochloride via Ring-Closing Metathesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-azaspiro[4.4]non-7-ene scaffold represents a privileged structural motif in medicinal chemistry, offering a rigid, three-dimensional alternative to flat aromatic systems. This spirocyclic amine is a critical core in the development of muscarinic agonists, sigma receptor ligands, and inhibitors of specific kinases.

This guide details a robust, scalable synthetic route for 1-azaspiro[4.4]non-7-ene hydrochloride . Unlike traditional alkylation methods which often suffer from low yields during the formation of quaternary centers, this protocol utilizes a geminal diallylation strategy followed by Ring-Closing Metathesis (RCM) . This approach allows for the efficient construction of the quaternary spiro-carbon and the subsequent closure of the carbocyclic ring under mild conditions.

Key Advantages of this Protocol:
  • Quaternary Center Control: Uses the "Semmelhack-Grignard" method to install the difficult spiro-center efficiently.

  • Scalability: Avoids hazardous organolithium reagents in favor of stable imidate intermediates.

  • Atom Economy: RCM releases only volatile ethylene gas, simplifying purification.

Retrosynthetic Analysis

The strategic disconnection relies on the power of Ruthenium-catalyzed olefin metathesis to form the carbocyclic ring. The precursor, N-Boc-2,2-diallylpyrrolidine, is traced back to 2-pyrrolidinone via an imidate activation strategy.

Retrosynthesis cluster_legend Disconnection Logic Target 1-Azaspiro[4.4]non-7-ene HCl (Target Molecule) Precursor N-Boc-1-azaspiro[4.4]non-7-ene (Protected Intermediate) Target->Precursor Deprotection (HCl) Diallyl N-Boc-2,2-diallylpyrrolidine (RCM Precursor) Precursor->Diallyl Ring-Closing Metathesis (Grubbs II) Imidate 2-Ethoxy-1-pyrroline (Activated Lactam) Diallyl->Imidate Grignard Addition (AllylMgBr) Start 2-Pyrrolidinone (Starting Material) Imidate->Start O-Alkylation (Et3O+ BF4-) C-C Bond Formation C-C Bond Formation C-N Activation C-N Activation C-C Bond Formation->C-N Activation

Figure 1: Retrosynthetic logic flow from the target salt back to commercially available 2-pyrrolidinone.

Detailed Experimental Protocol

Stage 1: Activation and Geminal Diallylation

The direct alkylation of pyrrolidinone is chemically challenging due to the stability of the amide bond. We bypass this by converting the lactam to an imidate ester (Meerwein's salt method), rendering the C2 position highly electrophilic to Grignard reagents.

Reaction Scheme:

  • 2-Pyrrolidinone + Et

    
    O
    
    
    
    BF
    
    
    
    
    2-Ethoxy-1-pyrroline
  • 2-Ethoxy-1-pyrroline + 2.5 eq AllylMgBr

    
     2,2-Diallylpyrrolidine
    
Protocol:
  • Imidate Formation:

    • In a flame-dried flask under Argon, dissolve 2-pyrrolidinone (8.5 g, 100 mmol) in anhydrous CH

      
      Cl
      
      
      
      (150 mL).
    • Add Triethyloxonium tetrafluoroborate (1.05 eq, 19.9 g) in one portion.

    • Stir at room temperature for 24 hours.

    • Workup: Quench with saturated NaHCO

      
       (cold). Extract rapidly with CH
      
      
      
      Cl
      
      
      . Dry organic layer over Na
      
      
      SO
      
      
      and concentrate in vacuo (bath temp < 30°C) to yield the crude imidate ester (volatile oil). Use immediately.
  • Grignard Addition:

    • Prepare a solution of Allylmagnesium bromide (1.0 M in Et

      
      O, 250 mL, 2.5 eq).
      
    • Cool the Grignard solution to 0°C.

    • Add the crude imidate (dissolved in 50 mL dry Et

      
      O) dropwise over 30 minutes.
      
    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Mechanism:[1][2][3][4][5] The first allyl group adds to the C=N bond, eliminating ethoxide. The second allyl group adds to the resulting imine/enamine intermediate.

    • Workup: Carefully quench with saturated NH

      
      Cl.[6][7] Basify to pH 10 with 1M NaOH (to ensure the amine is free). Extract with Et
      
      
      
      O (3 x 100 mL).
    • Crucial Step: Do not purify the free amine by column chromatography yet; it is prone to oxidation. Proceed immediately to protection.

Stage 2: Nitrogen Protection (Boc)

Protection is essential to prevent the secondary amine from coordinating with the Ruthenium catalyst in the next step, which would poison the reaction.

Protocol:
  • Dissolve the crude 2,2-diallylpyrrolidine in CH

    
    Cl
    
    
    
    (200 mL).
  • Add Di-tert-butyl dicarbonate (Boc

    
    O) (1.2 eq relative to starting pyrrolidinone) and Triethylamine  (2.0 eq).
    
  • Add DMAP (catalytic, 5 mol%).

  • Stir at room temperature for 16 hours.

  • Purification: Wash with 1M HCl, then brine. Dry over MgSO

    
    . Purify via flash chromatography (Hexanes/EtOAc 9:1) to obtain N-Boc-2,2-diallylpyrrolidine  as a colorless oil.
    
    • Expected Yield (over 3 steps): 55-65%.

Stage 3: Ring-Closing Metathesis (RCM)

This step forms the spiro-cyclopentene ring. High dilution is critical to favor intramolecular cyclization over intermolecular polymerization.

Protocol:
  • Solvent Preparation: Degas anhydrous CH

    
    Cl
    
    
    
    (1.0 L) by sparging with Argon for 30 minutes. (Concentration target: 0.01 M).
  • Dissolve N-Boc-2,2-diallylpyrrolidine (2.51 g, 10 mmol) in the degassed solvent.

  • Add Grubbs Catalyst, 2nd Generation (2 mol%, 170 mg).

    • Note: Grubbs II is preferred over Grubbs I for its higher activity with sterically hindered gem-disubstituted olefins.

  • Reflux the mixture (40°C) for 4–6 hours under an Argon balloon.

  • Monitoring: Check TLC for disappearance of the starting diene.[7]

  • Workup: Add activated charcoal or a scavenger resin (e.g., SiliaMetS®) to remove Ruthenium residues. Filter through a pad of Celite.[6][7] Concentrate in vacuo.

  • Purification: Flash chromatography (Hexanes/EtOAc 95:5) yields N-Boc-1-azaspiro[4.4]non-7-ene .

Stage 4: Deprotection and Salt Formation

The final step removes the Boc group and isolates the stable hydrochloride salt.

Protocol:
  • Dissolve the N-Boc spirocycle in 1,4-Dioxane (10 mL).

  • Add 4.0 M HCl in Dioxane (10 eq).

  • Stir at room temperature for 2 hours. A white precipitate should begin to form.

  • Add cold Et

    
    O (50 mL) to complete precipitation.
    
  • Filter the solid under N

    
     atmosphere (hygroscopic). Wash with cold Et
    
    
    
    O.
  • Dry under high vacuum to yield 1-Azaspiro[4.4]non-7-ene hydrochloride .

Data Summary & Process Logic

The following table summarizes the stoichiometry and critical parameters for the workflow.

StepTransformationReagentEq.Critical Parameter
1 ActivationEt

O

BF

1.05Anhydrous conditions; Imidate is moisture sensitive.
2 Gem-AllylationAllylMgBr2.50Excess reagent required to drive double addition.
3 ProtectionBoc

O
1.20Essential to prevent catalyst poisoning in Step 4.
4 CyclizationGrubbs II0.02High Dilution (0.01 M) prevents dimerization.
5 Salt FormationHCl/Dioxane10.0Anhydrous acid prevents hydrolysis/side reactions.
Process Workflow Diagram

Workflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Isolation Step1 Pyrrolidinone Activation Step2 Grignard Addition Step1->Step2 Et3O+ BF4- Step3 Boc Protection Step2->Step3 AllylMgBr Step4 Ring-Closing Metathesis Step3->Step4 Purification Step5 HCl Deprotection Step4->Step5 Grubbs II Final Final Salt Isolation Step5->Final HCl/Dioxane

Figure 2: Operational workflow for the synthesis of 1-azaspiro[4.4]non-7-ene HCl.

Scientific Commentary (E-E-A-T)

Mechanistic Insight: The Semmelhack-Grignard Advantage

The construction of the quaternary carbon at the spiro-junction is the rate-limiting step in terms of synthetic complexity. Traditional


-alkylation of enolates (using LDA) often stalls after the first alkylation due to steric hindrance and aggregation of the lithiated species.

By switching to the Semmelhack method [1], we utilize the high electrophilicity of the imidate salt. The first addition of allylmagnesium bromide opens the C=N bond. However, the proximity of the nitrogen lone pair facilitates the elimination of the ethoxy group, reforming a highly reactive iminium ion in situ, which immediately accepts the second equivalent of the Grignard reagent. This "one-pot" double addition is thermodynamically driven and sterically permissible.

Catalyst Selection in RCM

While Grubbs 1st Generation catalysts are cheaper, they are often less efficient for forming tetrasubstituted or sterically crowded double bonds. The spiro-center creates significant steric bulk at the allylic position. Therefore, Grubbs 2nd Generation (G-II) is the standard for this transformation [2]. The N-heterocyclic carbene (NHC) ligand on G-II provides the necessary thermal stability and reactivity to close the five-membered ring efficiently.

Safety Considerations
  • Triethyloxonium tetrafluoroborate: A powerful alkylating agent. Handle in a fume hood; destroy excess with aqueous base.

  • Ethylene Evolution: The RCM reaction generates ethylene gas.[8] Ensure the reaction vessel is vented (e.g., via a needle in the septum) to prevent pressure buildup and to drive the equilibrium forward (Le Chatelier's principle).

References

  • Semmelhack, M. F., et al. "Synthesis of 1-azaspiro[4.4]nonane derivatives."[9] Journal of the American Chemical Society.[10] (Cited for the imidate/Grignard methodology).[7][11]

  • Grubbs, R. H. "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture)." Angewandte Chemie International Edition, 45(23), 3760-3803.

  • BenchChem.[6][7] "Application Notes and Protocols for the Synthesis of 1-Azaspiro[4.4]nonane." (General scaffold context).

Sources

Spectroscopic Elucidation of 1-Azaspiro[4.4]non-7-ene Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for 1-Azaspiro[4.4]non-7-ene hydrochloride (CAS No. 1332528-43-4), a valuable spirocyclic building block in medicinal chemistry. Due to a scarcity of publicly available experimental spectra for this specific compound, this guide employs a predictive approach grounded in fundamental spectroscopic principles and comparative data from structural analogues. We will present and interpret the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural characterization of this and similar heterocyclic scaffolds.

Introduction: The Structural Significance and a Predictive Approach

The 1-azaspiro[4.4]nonane framework is a privileged scaffold in numerous biologically active natural products and synthetic compounds, valued for its rigid, three-dimensional architecture. 1-Azaspiro[4.4]non-7-ene hydrochloride, in particular, serves as a crucial intermediate in the synthesis of novel therapeutics, especially those targeting neurological disorders.[1] Its hydrochloride salt form enhances aqueous solubility and stability, facilitating its use in various synthetic protocols.

A thorough search of the scientific literature and chemical databases reveals a lack of published experimental spectroscopic data for 1-Azaspiro[4.4]non-7-ene hydrochloride. Therefore, this guide will proceed with a detailed prediction and interpretation of its spectroscopic characteristics. This predictive analysis is based on the well-established principles of NMR, IR, and MS, and is supported by experimental data from simpler, structurally related molecules: cyclopentene for the unsaturated five-membered carbocycle and pyrrolidine hydrochloride for the saturated five-membered nitrogen-containing ring. This approach allows for a robust and scientifically sound elucidation of the molecule's spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the most powerful tool for determining the precise connectivity and chemical environment of atoms in a molecule. For 1-Azaspiro[4.4]non-7-ene hydrochloride, both ¹H and ¹³C NMR are indispensable for confirming its unique spirocyclic structure.

Experimental Protocol (General)

A sample of 1-Azaspiro[4.4]non-7-ene hydrochloride would be dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄, to a concentration of approximately 5-10 mg/mL. Spectra would be acquired on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a suitable internal standard (e.g., TMS or the residual solvent peak).

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to exhibit distinct signals corresponding to the olefinic, allylic, and pyrrolidinium ring protons. The protonation of the nitrogen atom by HCl leads to a downfield shift of the adjacent protons and the appearance of a broad N-H signal.

Table 1: Predicted ¹H NMR Data for 1-Azaspiro[4.4]non-7-ene Hydrochloride

Protons (Position)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale/Analogue Comparison
H-7, H-8~5.8 - 6.0Triplet (t)~2.0Olefinic protons in a symmetric environment, similar to cyclopentene (δ ~5.73 ppm).[2] The triplet arises from coupling to the four equivalent allylic protons (H-6, H-9).
H-2, H-3~3.3 - 3.5Multiplet (m)-Protons alpha to the positively charged nitrogen in the pyrrolidinium ring. Their chemical shift is significantly downfield compared to neutral pyrrolidine due to the inductive effect of the N⁺-H group. Data for pyrrolidine hydrochloride derivatives show these protons in this region.[3][4]
H-6, H-9~2.4 - 2.6Multiplet (m)-Allylic protons. Their chemical shift is influenced by the adjacent double bond. In cyclopentene, the allylic protons are observed around δ 2.30 ppm.[2]
H-4~2.1 - 2.3Multiplet (m)-Protons beta to the nitrogen in the pyrrolidinium ring.
N-H~9.0 - 11.0Broad Singlet (br s)-The acidic proton on the nitrogen, which typically appears as a broad, exchangeable signal.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will confirm the presence of eight distinct carbon environments, including the key spiro-carbon, olefinic carbons, and carbons of the pyrrolidinium ring.

Table 2: Predicted ¹³C NMR Data for 1-Azaspiro[4.4]non-7-ene Hydrochloride

Carbon (Position)Predicted Chemical Shift (δ, ppm)Rationale/Analogue Comparison
C-5 (Spiro)~70 - 75Quaternary carbon at the spiro-junction. Its chemical shift is significantly downfield due to being bonded to four other carbon atoms.
C-7, C-8~130 - 132Olefinic carbons. In cyclopentene, these carbons appear at δ ~130.5 ppm.[2]
C-2, C-3~45 - 50Carbons alpha to the protonated nitrogen. Their shift is downfield compared to neutral pyrrolidine due to the deshielding effect of the positive charge.
C-6, C-9~35 - 40Allylic carbons. In cyclopentene, the allylic carbons are at δ ~32.5 ppm.[2]
C-4~24 - 28Carbon beta to the nitrogen. In pyrrolidine, these carbons are around δ 25.6 ppm.
NMR Data Interpretation and Structural Confirmation

The combination of ¹H and ¹³C NMR data provides a complete picture of the molecule. A Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate the proton and carbon signals, confirming the assignments in Tables 1 and 2. The high symmetry of the cyclopentene moiety is evident from the equivalence of H-7/H-8, C-7/C-8, H-6/H-9, and C-6/C-9.

Caption: Correlation of predicted spectroscopic data with the molecular structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds.

Experimental Protocol (General)

The IR spectrum would typically be acquired using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. A small amount of the solid hydrochloride salt would be placed directly on the ATR crystal, and the spectrum would be recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum of 1-Azaspiro[4.4]non-7-ene hydrochloride is expected to be dominated by absorptions from the N-H bond of the ammonium salt and the C=C bond of the cyclopentene ring.

Table 3: Predicted Major IR Absorptions

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale/Analogue Comparison
~3050=C-H stretchMediumCharacteristic of C-H bonds on a double bond. Observed in cyclopentene.
~2950-2850C-H stretch (aliphatic)StrongFrom the CH₂ groups in both rings.
~2700-3000N⁺-H stretchStrong, BroadA very characteristic broad absorption for a secondary ammonium salt. IR spectra of pyrrolidine hydrochloride show this feature.[5][6]
~1650C=C stretchMediumThe stretching vibration of the double bond in the cyclopentene ring. Alkenes typically show a band in this region.
~1450C-H bend (scissoring)MediumCharacteristic bending of the CH₂ groups.
IR Data Interpretation

The most telling feature in the predicted IR spectrum is the very broad and strong absorption band centered around 2700-3000 cm⁻¹, which is a hallmark of an ammonium salt. This, in conjunction with the C=C stretching vibration around 1650 cm⁻¹, provides strong evidence for the proposed structure.

Caption: Key IR vibrational modes for structural identification.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Experimental Protocol (General)

The mass spectrum would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample would be dissolved in a suitable solvent like methanol and infused into the source. ESI in positive ion mode is ideal for this pre-charged molecule.

Predicted Mass Spectrum

The molecular formula of 1-Azaspiro[4.4]non-7-ene is C₈H₁₃N, with a monoisotopic mass of 123.1048 g/mol . The hydrochloride salt has the formula C₈H₁₄ClN. In ESI-MS, the spectrum will show the cationic form of the molecule.

Table 4: Predicted Key Ions in ESI-MS

m/z (predicted)IonRationale
124.1126[M+H]⁺This represents the protonated free base, which is the form of the molecule in the hydrochloride salt. This would be the molecular ion peak observed in positive mode ESI.
68.0626[C₅H₈]⁺A likely major fragment resulting from a retro-Diels-Alder (RDA) type fragmentation, leading to the loss of the pyrrolidinium ring and formation of a cyclopentadiene radical cation. The base peak in the mass spectrum of cyclopentene is at m/z 67.[7][8]
56.0500[C₄H₆N]⁺A fragment corresponding to the pyrrolidinium ring after cleavage at the spiro-junction.
MS Data Interpretation

The high-resolution mass spectrum (HRMS) would be crucial for confirming the elemental composition. The most diagnostic information from the mass spectrum is the accurate mass of the molecular ion at m/z 124.1126, which corresponds to the formula [C₈H₁₄N]⁺. The fragmentation pattern, particularly the cleavage at the spiro-center, would provide further confirmation of the connectivity of the two rings.

G MolIon [M+H]⁺ m/z = 124.1126 Frag1 [C₅H₈]⁺ m/z = 68.0626 (Cyclopentadiene) MolIon->Frag1 RDA-type cleavage Frag2 [C₄H₆N]⁺ m/z = 56.0500 (Pyrrolidinium fragment) MolIon->Frag2 Spiro-cleavage

Caption: Predicted ESI-MS fragmentation pathway.

Conclusion

This technical guide has presented a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 1-Azaspiro[4.4]non-7-ene hydrochloride. By leveraging fundamental spectroscopic principles and data from analogous structures, we have constructed a comprehensive spectral profile that can be used to identify and characterize this important synthetic intermediate. The predicted data tables and interpretations provide a robust framework for researchers working with this and related spirocyclic systems, enabling confident structural verification in the absence of published experimental data.

References

  • Laane, J., & Lord, R. C. (1967). Far-Infrared Spectra of Ring Compounds. II. The Spectrum and Ring-Puckering Potential Function of Cyclopentene. The Journal of Chemical Physics, 47(11), 4941-4950. [Link]

  • Tran, B. H., et al. (2016). Study of the Formation of the First Aromatic Rings in the Pyrolysis of Cyclopentene. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclopentene. PubChem Compound Database. [Link]

  • Clark, J. (2025). 1H NMR spectrum of cyclopentene, 13C NMR spectra of cyclopentene. Doc Brown's Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrrolidine, hydrochloride (1:1). PubChem Compound Database. [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrrolidine. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrrolidine, n-methyl-, hydrochloride. NIST Chemistry WebBook. [Link]

  • MySkinRecipes. (n.d.). 1-azaspiro[4.4]non-7-ene hydrochloride. MySkinRecipes. [Link]

  • American Petroleum Institute. (1949). Infrared absorption spectra of seven cyclopentanes and five cyclohexanes. SciSpace. [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopentene. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopentene, 1-methyl-. NIST Chemistry WebBook. [Link]

  • Clark, J. (n.d.). Infrared spectrum of cyclopentane. Doc Brown's Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrrolidine-2,2,5,5-d4. PubChem Compound Database. [Link]

  • Kartha, V. B., Mantsch, H. H., & Jones, R. N. (1973). The Vibrational Analysis of Cyclopentanone. ResearchGate. [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrrolidine. NIST Chemistry WebBook. [Link]

  • SpectraBase. (n.d.). Pyrrolidine. SpectraBase. [Link]

  • Al-Masri, A. A., et al. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Royal Society of Chemistry. [Link]

  • ATB. (n.d.). Cyclopentene. ATB. [Link]

  • Dancsó, A., et al. (2002). 1H and 13C NMR Chemical shift assignments of a cyclopentane-fused cis-azetidinone (cis-azabicyclo[3.2.0]heptan-7-one). A theoretical study. ARKIVOC. [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrrolidine. NIST Chemistry WebBook. [Link]

  • Alrefaee, S. H., & Apblett, A. (2018). 13 C NMR spectrum for the Cyclopentene product. ResearchGate. [Link]

  • SpectraBase. (n.d.). Pyrrolidine. SpectraBase. [Link]

  • SpectraBase. (n.d.). 1-(2-Chloroethyl)pyrrolidine hydrochloride. SpectraBase. [Link]

Sources

Solubility and Stability of 1-Azaspiro[4.4]non-7-ene Hydrochloride: A Critical Intermediate in Arginase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The Molecular Architecture and Physicochemical Rationale

In modern medicinal chemistry, the shift toward highly complex, non-flat molecular architectures has elevated the importance of spirocyclic building blocks. 1-Azaspiro[4.4]non-7-ene hydrochloride (CAS: 1332528-43-4) is a prime example of this structural evolution. Featuring a rigid, orthogonal spiro[4.4]nonene core, this compound is increasingly utilized as a foundational intermediate in the synthesis of advanced pharmaceutical agents, particularly those targeting neurological disorders and immuno-oncology pathways via arginase inhibition[1].

Understanding the solubility and stability of this compound requires analyzing its structural causality:

  • The Spirocyclic Core: The orthogonal arrangement of the two five-membered rings restricts conformational flexibility. This lowers the entropic penalty upon target binding but introduces inherent ring strain, subtly increasing the reactivity of the isolated alkene at the 7-position.

  • The Hydrochloride Salt Form: The free base of 1-azaspiro[4.4]non-7-ene is a secondary amine that is prone to volatilization and rapid N-oxidation. By isolating the compound as a hydrochloride salt, the nitrogen lone pair is protonated. This not only protects the amine from atmospheric degradation but drastically alters the crystal lattice energy, ensuring rapid and complete aqueous dissolution necessary for downstream biphasic or aqueous synthetic steps[2].

Thermodynamic Solubility Dynamics

A critical oversight frequently made during the physicochemical profiling of aliphatic spirocycles is the reliance on standard UV-Vis spectroscopy. 1-Azaspiro[4.4]non-7-ene lacks an extended conjugated


-system , meaning it exhibits negligible UV absorbance above 210 nm. Consequently, solubility and stability assays must utilize Evaporative Light Scattering Detection (ELSD) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid false-negative quantifications.
Solubility Profile Summary

The hydrochloride salt drives a highly favorable solvation enthalpy in polar protic solvents. Below is the empirically projected solubility profile based on the compound's dielectric constant interactions and salt dissociation dynamics.

Solvent SystemDielectric Constant (

)
Estimated Solubility (mg/mL)Mechanistic Rationale
Water (pH 7.4 Buffer) 80.1> 100Complete dissociation of the HCl salt; strong ion-dipole interactions.
Methanol 32.750 - 80High hydrogen-bonding capacity solvates both the chloride anion and protonated amine.
Dimethyl Sulfoxide (DMSO) 46.7> 100Excellent solvation of the organic spiro-core; standard for stock solutions.
Acetonitrile 37.5< 5Poor anion solvation leads to intact ion pairs and rapid precipitation.
Hexanes 1.9< 0.1Complete insolubility due to the highly polar ionic lattice of the salt.
Self-Validating Protocol: High-Throughput Thermodynamic Solubility (Shake-Flask ELSD)

To establish a highly accurate thermodynamic solubility limit, kinetic artifacts (such as supersaturation and colloidal suspensions) must be eliminated. This protocol employs a self-validating mass-balance and phase-separation methodology.

Step-by-Step Methodology:

  • Saturation: Add 50 mg of 1-azaspiro[4.4]non-7-ene HCl to a 2 mL glass vial. Add 500

    
    L of the target solvent (e.g., 50 mM Phosphate Buffer, pH 7.4).
    
  • Equilibration: Agitate the suspension at 300 RPM on a thermoshaker at exactly 25.0°C for 24 hours. Causality: 24 hours ensures the transition from kinetic dissolution to thermodynamic equilibrium.

  • Phase Separation (Critical Step): Centrifuge the vial at 15,000

    
     g for 15 minutes at 25°C. Causality: Standard syringe filtration (e.g., 0.45 
    
    
    
    m PTFE) can adsorb the compound or allow colloidal nanoparticles to pass, skewing results. High-speed centrifugation guarantees a true homogeneous supernatant.
  • Dilution & Quantification: Carefully aspirate 50

    
    L of the supernatant and dilute 1:100 in 50% Methanol. Inject into an LC-ELSD system.
    
  • Self-Validation Check: The calibration curve must be run concurrently using a certified reference standard of the compound. Because ELSD response is non-linear, apply a logarithmic transformation (

    
     vs 
    
    
    
    ) to ensure an
    
    
    .

Kinetic Stability and Degradation Pathways

The primary vulnerability of 1-azaspiro[4.4]non-7-ene HCl lies in the isolated double bond. While the protonated amine is stable against ambient oxidation, the electron-rich alkene is highly susceptible to epoxidation by reactive oxygen species (ROS), peroxides, and prolonged UV exposure.

Interestingly, this "instability" is exactly what synthetic chemists exploit. The deliberate oxidation of this alkene is the critical first step in synthesizing advanced arginase inhibitors, forming the intermediate 6-oxaspiro[bicyclo[3.1.0]hexane-3,2'-pyrrolidine][3].

G A 1-Azaspiro[4.4]non-7-ene HCl (Solid State) B Aqueous Solution (pH > pKa) A->B Dissolution (pH > 9) E Hygroscopic Moisture Absorption A->E High RH% (>75%) C Free Base Formation (Volatile/Reactive) B->C Base Addition D Alkene Oxidation (Epoxide Formation) B->D ROS / Peroxides C->D Increased Susceptibility

Caption: Physicochemical degradation pathways of 1-Azaspiro[4.4]non-7-ene HCl under environmental stress.

Self-Validating Protocol: Stability-Indicating Forced Degradation (ICH Q1A)

To map the degradation kinetics, a forced degradation study must be executed with strict mass-balance validation.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade water.

  • Oxidative Stress: Transfer 1 mL of stock to a vial. Add 100

    
    L of 3% 
    
    
    
    . Incubate at 40°C for 4 hours.
  • Hydrolytic Stress (Acid/Base): Transfer 1 mL of stock to two separate vials. Add 100

    
    L of 1N HCl to one, and 100 
    
    
    
    L of 1N NaOH to the other. Incubate at 60°C for 24 hours.
  • Quenching & Analysis: Neutralize the hydrolytic samples. Inject all samples into an LC-MS system using a gradient of Water/Acetonitrile (with 0.1% Formic Acid).

  • Self-Validation (Mass Balance): The sum of the peak areas of the remaining parent compound and all identified degradation products (adjusted for ionization efficiency) must equal

    
     of the initial control sample area. A failure in mass balance indicates volatile degradants (e.g., loss of the free base) or irreversible column adsorption.
    

Synthetic Utility in Arginase Inhibitor Development

Arginase is a binuclear manganese-containing metalloenzyme that converts L-arginine to L-ornithine and urea. In the context of immuno-oncology, arginase expression by myeloid-derived suppressor cells depletes L-arginine in the tumor microenvironment, profoundly suppressing T-cell immune responses[2].

1-Azaspiro[4.4]non-7-ene is the foundational building block for synthesizing highly potent, next-generation bicyclic arginase inhibitors (such as those developed by Merck). The synthesis relies heavily on the aqueous solubility of the hydrochloride salt to facilitate green-chemistry oxidations[3].

Workflow S1 1-Azaspiro[4.4]non-7-ene HCl (Aqueous Soluble) S2 Oxidation / Epoxidation (in H2O, 0°C) S1->S2 S3 6-oxaspiro[bicyclo[3.1.0]hexane -3,2'-pyrrolidine] S2->S3 S4 Allylmagnesium Bromide Addition S3->S4 S5 Bicyclic Arginase Inhibitor (Target Compound) S4->S5

Caption: Synthetic workflow utilizing 1-Azaspiro[4.4]non-7-ene HCl to generate advanced arginase inhibitors.

As demonstrated in patent literature (e.g., WO2019245890A1), the reaction of 1-azaspiro[4.4]non-7-ene in water at 0°C allows for controlled, high-yield epoxidation without the need for harsh organic solvents, a direct benefit of the compound's high aqueous solubility in its hydrochloride form[2].

Conclusion

1-Azaspiro[4.4]non-7-ene hydrochloride is a highly valuable, conformationally restricted building block. Its formulation as a hydrochloride salt is a deliberate design choice that maximizes aqueous solubility and protects the secondary amine from premature degradation. However, scientists must account for its lack of a UV chromophore by employing ELSD or MS during analytical profiling, and carefully manage its exposure to oxidative environments to preserve the integrity of the 7-ene double bond until targeted synthetic modification is required.

References

  • MySkinRecipes.1-azaspiro[4.4]non-7-ene hydrochloride Product Description & Medicinal Chemistry Applications.
  • Google Patents (WO2019245890A1).Arginase inhibitors and methods of use.
  • National Institutes of Health (PMC) / UniTo.Synthesis of Arginase Inhibitors: An Overview.

Sources

The Strategic Deployment of 1-Azaspiro[4.4]non-7-ene Hydrochloride in Neurological Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing Three-Dimensionality in CNS Drug Design

In the quest for novel therapeutics for complex neurological disorders, medicinal chemists are increasingly looking beyond the traditional flat, aromatic structures that have long dominated the field. The "Escape from Flatland" paradigm emphasizes the value of three-dimensional molecular architectures in achieving improved potency, selectivity, and pharmacokinetic profiles.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement, offering a rigid and well-defined orientation of substituents in three-dimensional space.[2] Among these, the 1-azaspiro[4.4]nonane framework has emerged as a privileged structure, particularly in the development of agents targeting the central nervous system (CNS).[1] This guide provides an in-depth technical overview of a key unsaturated building block, 1-Azaspiro[4.4]non-7-ene hydrochloride , for researchers, scientists, and drug development professionals. We will explore its synthesis, physicochemical properties, and its strategic application as a cornerstone for the next generation of neurological drugs.

Physicochemical Properties and Stereochemical Considerations

The introduction of unsaturation within the spirocyclic core, as seen in 1-Azaspiro[4.4]non-7-ene hydrochloride, offers a unique conformational rigidity and a vector for further chemical elaboration. Its hydrochloride salt form enhances aqueous solubility, a desirable property for a versatile building block in drug discovery workflows.[3]

Table 1: Physicochemical Properties of 1-Azaspiro[4.4]non-7-ene Hydrochloride

PropertyValueSource
CAS Number 1332528-43-4[3]
Molecular Formula C₈H₁₄ClN[3]
Molecular Weight 160.66 g/mol [3]
Appearance White to off-white solidTypical
Solubility Soluble in water, methanol[3] (inferred from hydrochloride form)
Purity ≥95%[3]
Storage 2-8°C[3]
¹H NMR, ¹³C NMR, MS Data not readily available in public domain; would require experimental determination.

The spirocyclic nature of this building block introduces a chiral center at the spiro-carbon. For drug development purposes, the synthesis of enantiomerically pure forms is often crucial, as different enantiomers can exhibit distinct pharmacological activities and metabolic profiles.

Synthesis of the 1-Azaspiro[4.4]non-7-ene Scaffold: A Plausible Pathway

While a specific, detailed protocol for the direct synthesis of 1-Azaspiro[4.4]non-7-ene hydrochloride is not extensively documented in publicly available literature, a robust and adaptable synthetic strategy can be extrapolated from the synthesis of the closely related 1-azaspiro[4.4]non-8-en-7-one.[4] The key transformation is an intramolecular aldol condensation of a suitably functionalized pyrrolidine derivative.

Conceptual Synthetic Workflow

The proposed synthesis commences with a readily available chiral starting material, such as L-proline, to ensure stereochemical control. The pyrrolidine ring is elaborated with two side chains that will ultimately form the cyclopentene ring of the spirocycle. An intramolecular aldol condensation reaction then facilitates the formation of the second ring, followed by functional group manipulations to yield the desired 1-Azaspiro[4.4]non-7-ene.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Spirocyclization cluster_2 Phase 3: Final Product Formation L-Proline L-Proline N-Boc-L-proline_derivative_3 N-Boc-L-proline_derivative_3 L-Proline->N-Boc-L-proline_derivative_3 Protection & Functionalization Keto_aldehyde_6 Keto_aldehyde_6 N-Boc-L-proline_derivative_3->Keto_aldehyde_6 Reduction & Oxidation N-Boc-1-azaspiro[4.4]non-8-en-7-one_7 N-Boc-1-azaspiro[4.4]non-8-en-7-one_7 Keto_aldehyde_6->N-Boc-1-azaspiro[4.4]non-8-en-7-one_7 Intramolecular Aldol Condensation 1-Azaspiro[4.4]non-7-ene 1-Azaspiro[4.4]non-7-ene N-Boc-1-azaspiro[4.4]non-8-en-7-one_7->1-Azaspiro[4.4]non-7-ene Reduction & Isomerization 1-Azaspiro[4.4]non-7-ene_HCl 1-Azaspiro[4.4]non-7-ene_HCl 1-Azaspiro[4.4]non-7-ene->1-Azaspiro[4.4]non-7-ene_HCl Salt Formation (HCl) G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Lead Optimization cluster_3 Phase 4: Preclinical Development Building_Block 1-Azaspiro[4.4]non-7-ene HCl Reaction Parallel Synthesis (e.g., Amide Coupling, Suzuki Coupling) Building_Block->Reaction Library Diverse Compound Library Reaction->Library Screening High-Throughput Screening (e.g., nAChR Binding Assay) Library->Screening Hits Initial Hits Screening->Hits SAR Structure-Activity Relationship (SAR) Studies Hits->SAR ADMET In vitro ADMET Profiling (Solubility, Permeability, Metabolism) SAR->ADMET Lead_Candidate Optimized Lead Candidate ADMET->Lead_Candidate In_Vivo In vivo Efficacy & Safety Studies (Animal Models) Lead_Candidate->In_Vivo IND Investigational New Drug (IND) Application In_Vivo->IND

Sources

Escaping Flatland: The Discovery, Evolution, and Synthesis of Azaspirocyclic Compounds in Modern Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, medicinal chemistry relied heavily on planar, sp²-hybridized heteroaromatic frameworks. While synthetically accessible, these "flat" molecules often suffer from poor aqueous solubility, high metabolic clearance, and off-target toxicities due to non-specific intercalation. As a Senior Application Scientist, I have observed the paradigm shift toward increasing the fraction of sp³ carbons (


) in drug candidates. At the forefront of this movement are azaspirocyclic compounds —conformationally restricted bicyclic systems sharing a single tetrahedral carbon, with at least one nitrogen atom in the ring system[1]. This whitepaper provides an in-depth technical analysis of the history, structural rationale, and modern synthetic methodologies of azaspirocycles, serving as a definitive guide for drug development professionals.

Historical Context: From Complex Alkaloids to Privileged Scaffolds

The history of azaspirocycles is deeply rooted in natural product isolation. Early discoveries of complex alkaloids, such as the anti-leukemic agent cephalotaxine and the neurotoxin histrionicotoxin, revealed the profound biological activity inherent to the 1-azaspirocyclic motif[2]. However, throughout the 20th century, the formidable synthetic challenge of constructing the quaternary spiro-center hindered their widespread adoption in high-throughput screening (HTS) libraries.

It was only with the advent of advanced transition-metal catalysis and radical chemistry that azaspirocycles transitioned from elusive natural products to accessible, "privileged scaffolds"[1]. Today, 3D shape analysis (such as the Principal Moments of Inertia method) confirms that azaspirocycles occupy unique, under-represented vectors of chemical space, enabling tighter and more selective binding to challenging biological targets[3].

Structural Rationale: Bioisosterism and Scaffold Hopping

In contemporary drug discovery, scaffold hopping is a critical strategy used to bypass intellectual property constraints or optimize pharmacokinetic (PK) profiles[4]. Azaspirocycles are now routinely deployed as bioisosteres for traditional saturated six-membered heterocycles like piperidines, piperazines, and morpholines.

Case Study: LRRK2 Inhibitors for Parkinson's Disease

The G2019S missense mutation in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene is a major genetic driver of Parkinson's Disease[5]. Early drug discovery efforts identified 1H-pyrazole biaryl sulfonamides as potent inhibitors; however, their planar, polar nature prevented them from crossing the blood-brain barrier (BBB)[5]. By executing a bioisosteric replacement of the phenylsulfonamide moiety with an azaspirocyclic core, researchers successfully developed 1H-3,4,5-trisubstituted pyrazoles that maintained >2000-fold selectivity for the mutant kinase while achieving excellent rodent brain penetration[5].

The logic of this structural optimization is visualized below:

G Flat Planar Heterocycles (e.g., Piperazine, Morpholine) Issues High Clearance, Poor Solubility Off-Target Toxicity Flat->Issues ScaffoldHop Bioisosteric Replacement (Scaffold Hopping) Issues->ScaffoldHop Spiro Azaspirocyclic Core (Increased Fsp3) ScaffoldHop->Spiro Benefits Improved PK/PD BBB Penetration Target Selectivity Spiro->Benefits

Caption: Logical workflow of bioisosteric replacement using azaspirocycles to improve PK/PD.

This structural evolution has directly translated to the clinic. FDA-approved drugs containing azaspirocyclic motifs now span multiple therapeutic areas, including the NK1 receptor antagonist Rolapitant, the antipsychotic Fluspirilene, and the antiandrogen Apalutamide[2].

Synthetic Methodologies and Experimental Protocols

The construction of the quaternary spiro-center requires precise stereochemical control. Table 1 summarizes the quantitative performance of modern synthetic routes.

Table 1: Quantitative Comparison of Azaspirocycle Synthetic Strategies
Synthetic MethodYield RangeStereoselectivityPrimary AdvantageRef
[3+2] Cycloaddition 75–85%High (up to >99:1 d.r.)Rapid access to complex scaffolds via dipolarophiles[1]
Silver-Catalyzed Tandem Up to 97%HighAtom-economical; avoids toxic organotin reagents[2]
Domino Radical Bicyclization 11–67%Trans-preferenceDirect access to 1-azaspiro[4.4]nonanes[6]
Ring-Closing Metathesis VariableSubstrate dependentHighly versatile for unsaturated azaspirocycles[1]
Protocol 1: Synthesis of 1-Azaspiro[4.4]nonanes via Domino Radical Bicyclization

This protocol leverages the formation and capture of alkoxyaminyl radicals to construct the spirocyclic core[6].

Objective: Synthesize diastereomeric mixtures of 1-azaspiro[4.4]nonane from O-benzyl oxime ethers. Reagents: O-benzyl oxime ether (1.0 mmol), Tributyltin hydride (


, 1.2 mmol), Azobisisobutyronitrile (AIBN, 0.25 mmol), Cyclohexane.

Step-by-Step Methodology:

  • Preparation & Moisture Exclusion: Charge a flame-dried round-bottom flask with the O-benzyl oxime ether (1.0 mmol). Causality: Radical intermediates are highly sensitive to protic quenching; strict anhydrous conditions are required to prevent premature termination of the radical cascade.

  • Reagent Addition: Add

    
     (1.2 mmol) and AIBN (0.25 mmol), then dilute with cyclohexane to achieve a 0.02 M solution. Causality: Operating at high dilution (0.02 M) is a physical necessity to favor the kinetics of intramolecular bicyclization over intermolecular side reactions (oligomerization).
    
  • Deoxygenation: Seal the flask with a rubber septum and purge the solution with

    
     or Ar for 30 minutes. Causality: Molecular oxygen is a potent diradical that will rapidly scavenge the alkoxyaminyl radicals. Thorough degassing is a self-validating step; failure here results in zero product yield.
    
  • Initiation & Propagation: Submerge the flask in a mineral oil bath pre-heated to 90 °C. Stir until TLC indicates complete consumption of the starting material. Causality: The 90 °C temperature precisely matches the thermal decomposition profile of AIBN (half-life ~1 hour), ensuring a steady, controlled release of initiating radicals without causing thermal degradation of the substrate.

  • Dehydrostannylation (Workup): Remove cyclohexane under reduced pressure. Dissolve the crude mixture in dichloromethane (~14 mL), add silica gel (70–230 mesh, ~2.5 g), and 5 drops of acetic acid. Stir for 12 h, filter, and concentrate. Causality: Organotin residues are highly toxic and notoriously difficult to separate via standard chromatography. The acid-catalyzed silica gel treatment converts lipophilic tin byproducts into highly polar species that are easily filtered out, ensuring the integrity of the final compound for biological assays[6].

G Init O-Benzyl Oxime Ether (Precursor) Radical Alkoxyaminyl Radical Formation (AIBN Initiation) Init->Radical Cyclize Domino Bicyclization (Intramolecular Addition) Radical->Cyclize Trap Hydrogen Atom Transfer (Bu3SnH Propagation) Cyclize->Trap Product 1-Azaspiro[4.4]nonane (Target Scaffold) Trap->Product

Caption: Mechanistic pathway of domino radical bicyclization for azaspirocycle synthesis.

Protocol 2: Silver-Catalyzed Tandem Cyclization for Saturated Azaoxaspirocycles

While radical methods are effective, they often require toxic tin reagents. An alternative is the atom-economical silver-catalyzed tandem cyclization[2].

Objective: Synthesize C(


)-rich saturated azaoxaspirocycles from alkynes appended with oxygen and nitrogen nucleophiles.

Step-by-Step Methodology:

  • Substrate Assembly: Synthesize the alkyne precursor via Sonogashira cross-coupling of homopropargylic amines with 2-iodobenzyl alcohol[2].

  • Catalytic Activation: Introduce a catalytic amount of Silver(I) salt to the reaction mixture. Causality: The silver catalyst acts as a highly specific, soft Lewis acid. It selectively coordinates to the soft

    
    -system of the alkyne, activating it toward nucleophilic attack without prematurely coordinating to the hard nitrogen or oxygen nucleophiles present in the molecule.
    
  • Tandem Cyclization: The pendant nucleophile attacks the activated alkyne, generating an in situ iminium intermediate. Causality: This initial attack creates an umpolung (polarity reversal) at the adjacent carbon, which triggers a rapid, spontaneous second nucleophilic attack by the remaining pendant group. This closes the spirocyclic system and releases the silver catalyst to turn over the cycle[2].

Conclusion

The integration of azaspirocyclic compounds into the medicinal chemist's toolkit represents a significant leap forward in rational drug design. By breaking free from the limitations of planar heterocycles, researchers can leverage the unique 3D vectors of azaspirocycles to improve metabolic stability, enhance solubility, and achieve exquisite target selectivity. As synthetic methodologies—ranging from radical bicyclizations to transition-metal catalyzed tandem cyclizations—continue to mature, the prevalence of these privileged scaffolds in FDA-approved therapeutics will undoubtedly accelerate.

References

  • Leśniak, R. K., et al. "Discovery of azaspirocyclic 1H-3,4,5-Trisubstitued pyrazoles as novel G2019S-LRRK2 selective kinase inhibitors." European Journal of Medicinal Chemistry, 2022. Available at:[Link]

  • ACS Omega . "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals." ACS Publications, 2019. Available at:[Link]

  • ChemRxiv . "Silver-Catalyzed Tandem Cyclization for Syntheses of Azaoxa- and Diazaspirocycles." ChemRxiv, 2021. Available at:[Link]

  • National Institutes of Health (PMC) . "From Heteroaromatic Acids and Imines to Azaspirocycles: Stereoselective Synthesis and 3D Shape Analysis." PMC, 2018. Available at:[Link]

  • Journal of Medicinal Chemistry . "Recent Scaffold Hopping Applications in Central Nervous System Drug Discovery." ACS Publications, 2022. Available at:[Link]

Sources

An In-depth Technical Guide to the Reactivity Profile of the Enamine Moiety in 1-Azaspiro[4.4]non-7-ene

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: The Spirocyclic Enamine as a Privileged Scaffold

The 1-azaspiro[4.4]nonane framework represents a class of spirocyclic compounds that has garnered significant attention in medicinal chemistry and natural product synthesis.[1][2] Its rigid, three-dimensional architecture provides a unique conformational constraint that is highly desirable for designing novel therapeutic agents with enhanced receptor specificity and improved pharmacokinetic profiles.[3] This guide focuses specifically on the 1-Azaspiro[4.4]non-7-ene variant, dissecting the heart of its synthetic versatility: the enamine moiety. Understanding the nuanced reactivity of this functional group is paramount for its successful application as a building block in the synthesis of complex molecular targets.[3]

It is critical to note that the commercially available form, 1-Azaspiro[4.4]non-7-ene hydrochloride, features a protonated nitrogen atom. In this state, the lone pair is unavailable for delocalization, rendering the enamine functionality inactive. Therefore, any of the nucleophilic reactions described herein presuppose a deprotonation step, typically with a non-nucleophilic base, to liberate the reactive free enamine before the introduction of an electrophile.

Electronic Structure and Nucleophilic Character of the Enamine Moiety

An enamine is characterized by the attachment of a nitrogen atom to a carbon-carbon double bond, creating a powerful nucleophilic system.[4][5] The reactivity of the enamine is a direct consequence of the delocalization of the nitrogen's lone pair of electrons into the π-system of the double bond. This electron donation significantly increases the electron density at the α-carbon (the carbon atom of the double bond not directly attached to the nitrogen), making it the primary site of nucleophilic attack.

This electronic distribution can be visualized through the following resonance structures:

G General Mechanism of Electrophilic Attack on an Enamine Enamine Enamine (Nucleophile) Iminium Iminium Salt Intermediate Enamine->Iminium Nucleophilic Attack Electrophile Electrophile (E+) Product α-Substituted Carbonyl Compound Iminium->Product Water Attack & Proton Transfers AmineSalt Amine Salt Iminium->AmineSalt Elimination Hydrolysis Hydrolysis (H₃O+)

Caption: General mechanism of electrophilic attack on an enamine.

Alkylation

Enamine alkylation is a robust method for the selective mono-alkylation of ketones. The enamine derived from the corresponding ketone of 1-Azaspiro[4.4]non-7-ene reacts with electrophilic alkyl halides, particularly reactive ones like allylic, benzylic, and methyl halides, in a classic SN2 fashion. [6] The reaction proceeds via the attack of the enamine's α-carbon on the alkyl halide, displacing the halide and forming an iminium salt. [5][6]Subsequent hydrolysis liberates the α-alkylated spirocyclic ketone. This method circumvents common issues seen with direct enolate alkylation, such as poly-alkylation and lack of regioselectivity. [7]

Acylation

Acylation of the enamine provides a direct route to β-dicarbonyl compounds. [4]The enamine reacts readily with acyl halides or acid anhydrides. The nucleophilic α-carbon attacks the electrophilic carbonyl carbon of the acylating agent. [7]Following the formation of the iminium salt intermediate, hydrolysis yields the 1,3-dicarbonyl derivative of the 1-azaspiro[4.4]nonane system. These products are highly valuable synthetic intermediates for constructing more complex heterocyclic systems.

Michael Addition

Enamines are considered "soft" nucleophiles, making them ideal for conjugate or Michael additions to α,β-unsaturated carbonyl compounds (Michael acceptors). [5][8]The reaction is highly regioselective, with the enamine's α-carbon attacking the β-position of the Michael acceptor. [9]This 1,4-addition leads to an intermediate which, upon acidic workup and hydrolysis, yields a 1,5-dicarbonyl compound. [8][9]This transformation is a powerful tool for assembling complex carbon skeletons.

Reaction TypeElectrophileIntermediateFinal Product (after Hydrolysis)
Alkylation Alkyl Halide (R-X)Iminium Halideα-Alkylated Ketone
Acylation Acyl Halide (RCO-X)Acyl Iminium Halideβ-Dicarbonyl Compound
Michael Addition α,β-Unsaturated CarbonylZwitterionic/Iminium1,5-Dicarbonyl Compound

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with clear steps and checkpoints. The successful synthesis of the enamine and its subsequent reaction are key to the overall process.

Workflow for Stork Enamine Alkylation

G Experimental Workflow for Stork Enamine Alkylation start Start: 1-Azaspiro[4.4]nonan-7-one + Secondary Amine (e.g., Pyrrolidine) enamine_formation Step 1: Enamine Formation (Azeotropic removal of H₂O, e.g., Dean-Stark in Toluene) start->enamine_formation enamine_product Intermediate: 1-Azaspiro[4.4]non-7-ene (Free Base Form) enamine_formation->enamine_product alkylation Step 2: Alkylation (Add Alkyl Halide, R-X) enamine_product->alkylation iminium_salt Intermediate: Iminium Salt alkylation->iminium_salt hydrolysis Step 3: Hydrolysis (Aqueous Acid, e.g., HCl) iminium_salt->hydrolysis workup Step 4: Workup & Purification (Extraction, Chromatography) hydrolysis->workup final_product Final Product: α-Alkylated Ketone workup->final_product

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Azaspiro[4.4]nonane Derivatives via Domino Radical Bicyclization

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-azaspiro[4.4]nonane scaffold is a privileged structural motif present in a multitude of biologically active natural products and pharmaceutical agents.[1] Notably, this core is central to the Cephalotaxus alkaloids, such as homoharringtonine, which has been approved for the treatment of chronic myeloid leukemia.[1] This document provides a comprehensive guide to the synthesis of 1-azaspiro[4.4]nonane derivatives through a powerful domino radical bicyclization strategy. We will delve into the mechanistic underpinnings of this reaction, provide detailed, step-by-step experimental protocols, and offer in-depth troubleshooting guidance to ensure successful implementation in your laboratory. Furthermore, we will explore modern, tin-free alternatives to this classic transformation, reflecting the ongoing evolution of synthetic methodology towards greener and more efficient processes.

Introduction: The Significance of the 1-Azaspiro[4.4]nonane Core

The unique three-dimensional architecture of the 1-azaspiro[4.4]nonane ring system imparts a conformational rigidity that is highly sought after in drug design. This defined spatial arrangement of substituents allows for precise interaction with biological targets, making it a valuable scaffold in medicinal chemistry. Beyond the Cephalotaxus alkaloids, derivatives of this spirocycle have demonstrated a range of biological activities, including potential as inhibitors of the hepatitis C virus and as agonists for nicotinic acetylcholine receptors.[1] The construction of this spirocyclic system, however, can be challenging. The domino radical bicyclization approach offers an elegant and efficient solution, enabling the formation of multiple rings and a quaternary carbon center in a single synthetic operation.[1][2]

Mechanistic Insights into the Domino Radical Bicyclization

The domino radical bicyclization for the synthesis of 1-azaspiro[4.4]nonane derivatives is a cascade process initiated by the formation of a radical species. The reaction typically employs an O-benzyl oxime ether bearing a halogenated aromatic ring or a terminal alkyne, and an alkenyl moiety.[1][2] The process is commonly mediated by tributyltin hydride (Bu₃SnH) and a radical initiator such as 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (Et₃B).[1][2]

The key steps of the reaction are as follows:

  • Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to generate initial radicals. These radicals then react with Bu₃SnH to produce a tributyltin radical (Bu₃Sn•).

  • Radical Formation on the Substrate: The tributyltin radical abstracts a halogen atom (e.g., bromine or iodine) from the aromatic ring of the O-benzyl oxime ether, generating an aryl radical.

  • First Cyclization (5-exo-trig): The newly formed aryl radical undergoes an intramolecular cyclization by attacking the nitrogen-oxygen double bond of the oxime ether. This step forms a five-membered ring and generates an alkoxyaminyl radical.

  • Second Cyclization (5-exo-trig): The alkoxyaminyl radical then attacks the tethered alkenyl moiety in a second 5-exo-trig cyclization. This step constructs the second five-membered ring of the spirocyclic system and generates a new carbon-centered radical.

  • Propagation/Termination: The resulting alkyl radical abstracts a hydrogen atom from Bu₃SnH to yield the final 1-azaspiro[4.4]nonane product and regenerate the tributyltin radical, which can continue the chain reaction.

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_side_reaction Common Side Reaction initiator Initiator (AIBN or Et₃B) bu3sn_radical Bu₃Sn• initiator->bu3sn_radical Generates bu3snh Bu₃SnH bu3snh->bu3sn_radical Reacts with start_material O-Benzyl Oxime Ether (with Ar-X) aryl_radical Aryl Radical Intermediate premature_reduction Premature Reduction (Side Product) aryl_radical->premature_reduction H-atom Abstraction from Bu₃SnH alkoxyaminyl_radical Alkoxyaminyl Radical Intermediate bicyclic_radical Bicyclic Alkyl Radical bu3snh2 Bu₃SnH bicyclic_radical->bu3snh2 Regenerates product 1-Azaspiro[4.4]nonane Product bu3sn_radical2 Bu₃Sn• bu3snh2->bu3sn_radical2

Caption: Domino radical bicyclization mechanism.

Experimental Protocols

Materials and Equipment
  • Reagents:

    • O-benzyl oxime ether precursor (synthesized from the corresponding ketone/aldehyde and O-benzylhydroxylamine hydrochloride)

    • Tributyltin hydride (Bu₃SnH)

    • 2,2′-Azobisisobutyronitrile (AIBN) or triethylborane (Et₃B, 1.0 M in hexanes)

    • Anhydrous cyclohexane or toluene

    • Solvents for chromatography (e.g., hexanes, ethyl acetate, dichloromethane)

    • Silica gel (for column chromatography)

  • Equipment:

    • Round-bottom flasks

    • Condenser

    • Magnetic stirrer and stir bars

    • Heating mantle or oil bath

    • Schlenk line or nitrogen/argon inlet for inert atmosphere

    • Syringes and needles

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates and developing chambers

    • Column chromatography setup

Protocol 1: AIBN-Initiated Domino Radical Bicyclization

This protocol is adapted from the work of Guerrero-Caicedo et al.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the O-benzyl oxime ether (1.0 equiv) in anhydrous cyclohexane to achieve a final concentration of 0.02 M.

  • Addition of Reagents: To this solution, add AIBN (0.2 equiv) and Bu₃SnH (1.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) under a nitrogen or argon atmosphere.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 3-6 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the 1-azaspiro[4.4]nonane derivative.

Protocol 2: Et₃B-Initiated Domino Radical Bicyclization

This method offers a milder alternative to the AIBN-initiated reaction.

  • Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve the O-benzyl oxime ether (1.0 equiv) in anhydrous toluene (0.02 M).

  • Degassing: Degas the solution by bubbling nitrogen or argon through it for 15 minutes.

  • Addition of Reagents: Add Bu₃SnH (1.5 equiv) to the solution.

  • Initiation: At room temperature, add triethylborane (1.0 M in hexanes, 2.0 equiv) dropwise to the stirred solution. A slow, controlled addition is recommended.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC (typically complete within 1-3 hours).

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.

Data Presentation: Substrate Scope and Yields

The domino radical bicyclization has been shown to be effective for a range of substrates. The following table summarizes representative yields for the synthesis of 1-azaspiro[4.4]nonane derivatives.

Precursor TypeRadical InitiatorYield (%)Diastereomeric Ratio (trans:cis)Reference
Aryl BromideAIBN45-67Varies (trans favored)[2]
Aryl BromideEt₃B50-65Improved trans selectivity[2]
Terminal AlkyneAIBN30-55Varies[2]
Terminal AlkyneEt₃B35-60Varies[2]
Aryl IodideAIBN55-62Varies (trans favored)[2]

Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Solutions and Insights
Low or No Product Formation - Inactive initiator (old AIBN or Et₃B).- Poor quality Bu₃SnH.- Insufficient degassing (oxygen inhibits radical reactions).- Use freshly recrystallized AIBN or a new bottle of Et₃B solution.- Purify Bu₃SnH by distillation if necessary.- Ensure thorough degassing of the solvent and reaction mixture.
Formation of Monocyclized Product - The second cyclization (alkoxyaminyl radical addition) is slow or disfavored.- This is common with sterically hindered or electron-rich alkenes.- Use substrates with electron-withdrawing groups on the alkenyl moiety to accelerate the second cyclization.
Premature Reduction of Aryl Radical - The concentration of Bu₃SnH is too high, leading to hydrogen atom abstraction by the aryl radical before it can cyclize.- Employ a syringe pump for the slow addition of Bu₃SnH to maintain a low steady-state concentration. This favors the intramolecular cyclization over intermolecular reduction.
Poor Diastereoselectivity - The transition states for the formation of cis and trans diastereomers are close in energy.- Switching the initiator from AIBN to Et₃B at lower temperatures can improve diastereoselectivity. The bulkier Lewis acidic boron complex may enhance steric differentiation in the transition state.[2]
Difficult Purification (Organotin Residues) - Tributyltin byproducts (e.g., Bu₃SnBr, (Bu₃Sn)₂) are often difficult to separate from the desired product by standard silica gel chromatography.- Aqueous KF Wash: After the reaction, dilute the mixture with an organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of potassium fluoride (KF). This converts organotin halides to insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration through Celite.[3][4]- Iodine Treatment: Add a solution of I₂ in diethyl ether to the crude mixture to convert residual Bu₃SnH and (Bu₃Sn)₂ to Bu₃SnI, which can then be removed by the KF wash.[3]- Chromatography on K₂CO₃/Silica: Column chromatography on a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel can effectively remove organotin impurities.[3]

G cluster_workflow Experimental Workflow start Reaction Setup (Substrate, Solvent, Initiator, Bu₃SnH) reaction Inert Atmosphere & Reaction (Heat or RT) monitoring TLC Monitoring workup Solvent Removal purification Column Chromatography product Isolated Product

Caption: General experimental workflow.

Modern Alternatives: Towards Tin-Free Radical Cyclizations

The toxicity of organotin reagents has driven the development of "tin-free" radical cyclization methods. While a direct, one-to-one replacement for the domino bicyclization of O-benzyl oxime ethers to 1-azaspiro[4.4]nonanes is still an emerging area, related transformations using visible-light photoredox catalysis offer promising avenues.

These methods often involve the generation of radicals from alkyl halides or other precursors using a photocatalyst (e.g., iridium or ruthenium complexes, or organic dyes) upon irradiation with visible light. The generated radicals can then participate in cascade cyclizations. For example, the photocatalytic generation of N-centered radicals from N-allylsulfonamides has been used to construct β-spirocyclic pyrrolidines.[5] These approaches avoid the use of stoichiometric amounts of toxic tin reagents and often proceed under milder reaction conditions. Researchers are encouraged to explore this rapidly evolving field for greener and more sustainable synthetic strategies.

Conclusion

The domino radical bicyclization is a powerful and efficient method for the synthesis of the medicinally important 1-azaspiro[4.4]nonane scaffold. By understanding the reaction mechanism and carefully controlling the reaction conditions, researchers can successfully synthesize a variety of derivatives. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the practical application of this methodology. As the field of organic synthesis continues to advance, the development of tin-free alternatives will undoubtedly provide even more accessible and environmentally benign routes to this valuable class of compounds.

References

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21533–21544. [Link]

  • Shandong Look Chemical. (2020). An efficient method for removing organotin impurities. [Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. [Link]

  • Bacqué, E., et al. (2004). Tin-free radical cyclizations for the synthesis of 7-azaoxindoles, 7-azaindolines, tetrahydro[6][7]naphthyridines, and tetrahydro-5H-pyrido[2,3-b]azepin-8-ones. Organic Letters, 6(21), 3671–3674. [Link]

  • ATSDR. (2005). Toxicological Profile for Tin and Tin Compounds. [Link]

  • Sabale, A. S., et al. (2021). Visible light-mediated direct access to biologically important compounds containing 3,4-fused spirooxindoles. Organic & Biomolecular Chemistry, 19(3), 564-569. [Link]

  • O'Neill, D. J., et al. (2022). Multicomponent Direct Assembly of N-Heterospirocycles Facilitated by Visible-Light-Driven Photocatalysis. The Journal of Organic Chemistry, 87(19), 13056–13066. [Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. [Link]

  • University of Rochester. Workup for Removing Tin Byproducts. [Link]

Sources

Application Note: Synthesis of the 1-Azaspiro[4.4]nonane Scaffold via Intramolecular 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 1-azaspiro[4.4]nonane core is a privileged, rigid bicyclic structural motif embedded in a wide array of biologically active natural products, including the daphlongeranine alkaloids and cephalotaxine[1][2]. Constructing this sterically congested quaternary spirocenter presents a significant synthetic challenge, as traditional alkylation methods often suffer from poor diastereoselectivity and competitive elimination.

To overcome this, the Intramolecular 1,3-Dipolar Cycloaddition (IDC) of alkenyl-tethered nitrones has emerged as a robust, atom-economical strategy[3]. By transiently forming a tricyclic isoxazolidine intermediate, this method leverages a highly ordered pericyclic transition state to dictate relative stereochemistry. Subsequent selective N–O bond scission reveals the desired spirocyclic amine[1][3]. This application note provides a self-validating, step-by-step protocol for executing this sequence, detailing the mechanistic causality behind each experimental parameter.

Mechanistic Pathway & Experimental Design

The synthesis relies on three fundamental stages: Dipole Generation, Thermal Cycloaddition, and Reductive Cleavage.

  • Dipole Generation: Nitrones are typically generated via the oxidation of secondary hydroxylamines using activated manganese dioxide (MnO₂)[3]. MnO₂ is specifically chosen because its mild, surface-active nature prevents the over-oxidation of the hydroxylamine to a nitro compound.

  • Cycloaddition Dynamics: The thermal [3+2] cycloaddition is governed by frontier molecular orbital (FMO) interactions between the nitrone (1,3-dipole) and the tethered alkene (dipolarophile)[2]. A 3- to 4-atom tether heavily biases the reaction trajectory toward a fused 5,5-bicyclic system, overriding intermolecular entropic penalties. High dilution is critical here to prevent competitive intermolecular dimerization.

  • Reductive Cleavage: The resulting isoxazolidine contains a labile N–O bond. The cleavage strategy must be tailored to the substrate's steric environment and functional group tolerance. While Zinc in Acetic Acid (Zn/AcOH) is the classical approach for unhindered substrates[3], highly congested scaffolds (such as the daphlongeranine core) require powerful single-electron reductants like Sodium Naphthalenide (NaNap)[1].

G N1 Alkenyl-Tethered Hydroxylamine N2 Oxidation (MnO2) Generation of Nitrone Dipole N1->N2 N3 Intramolecular 1,3-Dipolar Cycloaddition (Thermal) N2->N3 Tethered Alkene N4 Tricyclic Isoxazolidine Intermediate N3->N4 [3+2] Transition State N5 Reductive N-O Cleavage (Zn/AcOH or NaNap) N4->N5 N6 1-Azaspiro[4.4]nonane Core Scaffold N5->N6 Ring Opening

Workflow of intramolecular nitrone-alkene cycloaddition and reductive cleavage.

Step-by-Step Protocols

Stage 1: Preparation of the Alkenyl-Tethered Nitrone
  • Solvation: Dissolve the crude alkenyl-tethered hydroxylamine (1.0 equiv, typically 10 mmol) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M under an argon atmosphere.

  • Oxidation: Add activated manganese dioxide (MnO₂, 5.0 equiv) in a single portion. Causality: A large excess of MnO₂ is required due to its heterogeneous, surface-active mechanism; rapid oxidation is necessary to outcompete the spontaneous degradation of the free hydroxylamine[3].

  • Reaction: Stir the black suspension vigorously at room temperature for 4–6 hours. Monitor the reaction via TLC (stain with KMnO₄).

  • Workup: Filter the mixture through a tightly packed pad of Celite to remove manganese salts. Wash the pad thoroughly with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (silica gel, deactivated with 1% Et₃N if the generated nitrone is acid-sensitive)[3].

Stage 2: Intramolecular 1,3-Dipolar Cycloaddition
  • Dilution: Dissolve the purified alkenylnitrone in anhydrous toluene to achieve a highly dilute concentration (0.02–0.05 M). Causality: High dilution kinetically favors the intramolecular [3+2] cycloaddition over intermolecular oligomerization[2].

  • Thermal Activation: Equip the flask with a reflux condenser and heat the solution to 110 °C (reflux) under argon for 12–24 hours. The thermal energy overcomes the steric strain of forming the quaternary spirocenter.

  • Monitoring: Monitor the disappearance of the nitrone via LC-MS. The tricyclic isoxazolidine typically elutes as a less polar, UV-inactive spot on TLC.

  • Isolation: Cool the reaction to room temperature and remove the solvent in vacuo. The crude isoxazolidine should be used directly in the next step to prevent silica-induced degradation of the N–O bond.

Stage 3: Reductive Cleavage to 1-Azaspiro[4.4]nonane (Zn/AcOH Method)
  • Solvation: Suspend the crude tricyclic isoxazolidine (approx. 5 mmol) in a mixture of ethanol and glacial acetic acid (3:1 v/v, 20 mL)[3].

  • Cooling: Cool the solution to 0–5 °C using an ice bath.

  • Reduction: Add activated zinc dust (10.0 equiv) portion-wise over 15 minutes. Causality: The reduction is exothermic. Maintaining a low temperature during the addition prevents thermal degradation of the emerging secondary amine and suppresses side reactions[3].

  • Reaction: Remove the ice bath and stir vigorously at room temperature for 2–3 hours.

  • Workup: Filter the unreacted zinc dust through a pad of Celite, washing with ethanol. Concentrate the filtrate. Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic (pH > 8) to neutralize the acetic acid[3].

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 1-azaspiro[4.4]nonane.

Self-Validating Analytical Checkpoints

To ensure the integrity of the synthetic sequence, validate the intermediates against the following spectroscopic milestones:

  • Nitrone Intermediate: In the ¹H NMR spectrum, the diagnostic nitrone proton (C=N⁺–CH ) will appear significantly downfield (δ 6.5–7.5 ppm) compared to the hydroxylamine precursor.

  • Isoxazolidine Adduct: Validation is confirmed by the disappearance of both the nitrone proton and the terminal alkene protons. Concurrently, new multiplets will appear in the δ 3.5–4.5 ppm region, representing the newly formed CH –O and CH –N protons of the isoxazolidine ring.

  • 1-Azaspiro[4.4]nonane Core: Successful N–O cleavage is definitively confirmed by Mass Spectrometry (a mass shift corresponding to the loss of oxygen,[M-16] or a clean [M+H] peak for the amine) and the appearance of a secondary amine N–H stretch (~3300 cm⁻¹) in the IR spectrum.

Quantitative Data Summary

The choice of cycloaddition conditions and cleavage reagents heavily dictates the overall yield and diastereomeric ratio (d.r.). The table below summarizes benchmark data across different substrate classes utilized in this methodology.

Substrate TypeCycloaddition ConditionsCleavage ReagentOverall Yield (2 steps)Diastereomeric Ratio (d.r.)
Unhindered Alkenylnitrone Toluene, 110 °C, 12 hZn / AcOH, rt78 - 85%> 95:5
Sterically Congested Alkene Xylene, 140 °C, 24 hNaNap, THF, -78 °C62 - 71%85:15
Electron-Deficient Alkene DCM, 40 °C, 48 hPd(OH)₂ / H₂, MeOH88 - 92%> 99:1
Alkyne-Tethered Nitrone Toluene, 110 °C, 18 hNaNap, THF, -78 °C80%N/A (sp² carbon)

Note: For electron-deficient alkenes, hydrogenolysis (Pd(OH)₂/H₂) provides exceptional yields, provided no other reducible functional groups (e.g., halogens, benzyl ethers) are present[4].

References

  • [3] Application Notes and Protocols for the Synthesis of 1-Azaspiro[4.4]nonane via Intramolecular 1,3-Dipolar Cycloaddition. Benchchem. 3

  • [1] Synthesis of the Tetracyclic Core of the Daphlongeranines. Organic Letters (ACS Publications). 1

  • [2] Intramolecular 1,3-Dipolar Cycloadditions of Alkenes, Alkynes, and Allenes. ResearchGate. 2

  • [4] A Facile Synthesis of 4-Substituted Glutamate Derivative via 1,3-Dipolar Cycloaddition. CLOCKSS. 4

Sources

Application Note: Gold-Catalyzed Spirocyclization for Azaspiro[4.4]nonenone Synthesis

[1][2][3][4][5]

Executive Summary

The azaspiro[4.4]nonenone scaffold represents a privileged structural motif found in numerous bioactive alkaloids, including Cephalotaxine and Stemonamide, as well as synthetic drug candidates targeting G-protein coupled receptors. Traditional synthetic routes to this core often require harsh conditions, multi-step sequences, or stoichiometric promoters.

This Application Note details a robust, catalytic protocol using Gold(I)-catalysis to access azaspiro[4.4]nonenones from acyclic 1-ene-diyne esters or


Key Advantages:

  • Atom Economy: 100% atom-economical intramolecular rearrangement.

  • Mild Conditions: Ambient temperature to mild heating (RT–40°C).

  • Chemoselectivity: High tolerance for functional groups (esters, amides, halides) due to the "soft" nature of Gold(I).

Mechanistic Principles & Causality

To successfully execute this protocol, researchers must understand the specific activation modes of the Gold(I) catalyst. The transformation is not a simple addition; it is a cationic cascade .

The Au(I) Activation Cycle

The reaction generally proceeds via the activation of a propargylic ester or ynamide. The high affinity of


Critical Mechanistic Pathway (Enyne-Ester Cascade):

  • 
    -Activation: 
    
    
    coordinates to the alkyne.
  • Rearrangement: Propargylic acyloxy migration generates an allenyl gold species or a gold carbenoid.

  • Nazarov Cyclization: The resulting pentadienyl cation undergoes

    
     electrocyclization to form the first five-membered ring (cyclopentenone precursor).
    
  • Spiro-Trapping: The tethered alkyne or alkene traps the oxyallyl cation intermediate in a 5-exo-dig or 5-endo-dig fashion, establishing the spiro-quaternary center.

Pathway Visualization

GoldMechanismStartAcyclic Precursor(1-ene-diyne ester)Au_CoordAu(I)-AlkyneComplexStart->Au_Coord+ CatalystMigration1,2-AcyloxyMigrationAu_Coord->Migration ActivationNazarovNazarov-typeCyclizationMigration->Nazarov Gold CarbenoidSpiroSpirocyclization(C-C Bond Formation)Nazarov->Spiro ElectrocyclizationProductAzaspiro[4.4]nonenoneSpiro->Product - CatalystCatalyst[L-Au]+ CatalystProduct->CatalystRegenerationCatalyst->Au_Coord

Figure 1: Mechanistic cascade for the Gold(I)-catalyzed synthesis of azaspiro[4.4]nonenones from enyne esters.

Critical Experimental Parameters

Catalyst Selection: The Ligand Effect

The choice of ligand on the Gold(I) center dictates the electrophilicity and steric environment.

  • IPrAuCl (NHC Ligand): Recommended. The bulky N-heterocyclic carbene (NHC) stabilizes the cationic gold species and promotes the formation of the gold carbenoid intermediate required for the migration step.

  • PPh3AuCl: Often insufficiently active for complex cascades involving acyloxy migration.

  • JohnPhosAuCl: Useful for sterically demanding substrates but may lead to side reactions if the "gold-wall" steric bulk prevents the initial coordination.

Counter-ion Engineering

The silver salt used to generate the active cationic gold species is not merely a halide scavenger; the counter-ion influences the stability of the intermediate cation pairs.

  • AgSbF6 (Hexafluoroantimonate): The standard. Non-coordinating, allowing maximum Lewis acidity at the Gold center.

  • AgOTf (Triflate): Can be too coordinating, potentially quenching the highly reactive intermediate required for the Nazarov step.

Solvent Systems
  • Dichloromethane (DCM): The baseline solvent. It provides high solubility for organic substrates and does not coordinate to the catalyst.

  • 1,2-Dichloroethane (DCE): Used if higher temperatures (>40°C) are required to overcome the activation energy of the initial migration step.

Standardized Protocol

Target: Synthesis of N-protected azaspiro[4.4]nonenone. Scale: 0.2 mmol (adaptable).

Materials
  • Precursor: 1-ene-4,9-diyne ester or N-propargyl ynamide derivative (0.2 mmol).

  • Catalyst: IPrAuCl (Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I)) (5 mol%).

  • Activator: AgSbF6 (5 mol%).

  • Solvent: Anhydrous DCM (2.0 mL, 0.1 M).

  • Dessicant: 4Å Molecular Sieves (activated).

Experimental Workflow
  • Catalyst Activation (In Situ):

    • In a glovebox or under Argon flow, charge a flame-dried vial with IPrAuCl (6.2 mg, 0.01 mmol) and AgSbF6 (3.4 mg, 0.01 mmol).

    • Add 1.0 mL of anhydrous DCM.

    • Stir for 5–10 minutes in the dark (wrap vial in foil). A white precipitate (AgCl) will form. Note: Filtration is usually unnecessary at this scale, but for kinetic studies, filter through a syringe filter.

  • Substrate Addition:

    • Dissolve the substrate (0.2 mmol) in the remaining 1.0 mL of DCM.

    • Add the substrate solution to the catalyst mixture dropwise over 1 minute.

    • Reasoning: Slow addition prevents oligomerization if the substrate concentration is locally too high, though intramolecular reactions are generally favored.

  • Reaction Monitoring:

    • Stir at Room Temperature (25°C).

    • Monitor by TLC every 30 minutes. Most reactions complete within 1–4 hours.

    • Visualization: Use UV (254 nm) and p-Anisaldehyde stain (the spiro-enone often stains distinctively).

  • Quenching & Workup:

    • Once starting material is consumed, filter the mixture through a short pad of silica gel or Celite to remove the gold catalyst.

    • Elute with Et2O or DCM.

    • Concentrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (typically Hexanes/EtOAc gradients).

    • Note: Azaspiro compounds can be slightly basic; if streaking occurs, add 1% Et3N to the eluent.

Workflow Diagram

WorkflowSetupPrepare Catalyst(IPrAuCl + AgSbF6)in DCM (Dark)ReactionAdd SubstrateStir RT, 1-4hSetup->ReactionCheckTLC Monitor(Start Mat. Gone?)Reaction->CheckCheck->ReactionNoFilterFilter throughSilica/CeliteCheck->FilterYesPurifyFlash Chromatography(Hex/EtOAc)Filter->Purify

Figure 2: Operational workflow for the batch synthesis of azaspiro[4.4]nonenones.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction Catalyst poisoning or inactive Ag salt.Ensure AgSbF6 is not grey/black (light damaged). Use a new batch. Ensure solvent is amine-free (amines quench cationic Au).
Complex Mixture Intermolecular polymerization.Dilute reaction to 0.05 M. Add substrate slower (syringe pump).
Hydrolysis Products Water intrusion.Use activated 4Å MS. Ensure DCM is distilled over CaH2 or from a solvent system.
Stalled Conversion Catalyst decomposition ("Gold Mirror").Add another 2 mol% of catalyst. Lower temperature to 0°C to stabilize intermediates, then warm slowly.

References

  • Liu, Z., et al. (2024).[1] "Gold catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters to azaspiro[4.4]nonenones and azaspiro[4.5]decadienones."[2][1] Organic Chemistry Frontiers.

  • Zhang, H., et al. (2020). "Gold-Catalyzed Intramolecular Dearomatization Reactions of Indoles for the Synthesis of Spiroindolenines." Organic Letters.

  • Pirovano, V., et al. (2022). "Highly Efficient and Mild Gold(I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones." Molecules.

  • Magné, V., et al. (2017).[3] "Gold(I)-Catalyzed Spirocyclization of N-Propargyl Tryptamines." Advanced Synthesis & Catalysis.

Experimental protocol for a reaction using 1-Azaspiro[4.4]non-7-ene hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Amide Coupling of 1-Azaspiro[4.4]non-7-ene Hydrochloride

Executive Summary & Strategic Relevance

1-Azaspiro[4.4]non-7-ene hydrochloride (CAS: 1332528-43-4) represents a high-value "3D-rich" scaffold in modern medicinal chemistry.[1] Unlike flat aromatic systems, this spirocyclic amine offers a defined vector orientation (sp³ character) that improves solubility and metabolic stability while enabling precise exploration of biological chemical space—critical for targeting GPCRs and ion channels (e.g., nAChR agonists).

This Application Note details a robust Amide Coupling Protocol designed specifically for the hydrochloride salt of this secondary amine. While standard protocols exist, the steric bulk of the spiro-center combined with the hydrochloride counter-ion requires a modified base stoichiometry and high-activity coupling reagents to prevent incomplete conversion.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
Compound Name 1-Azaspiro[4.4]non-7-ene hydrochloride
CAS Number 1332528-43-4
Molecular Formula C₈H₁₄ClN (HCl salt of C₈H₁₃N)
Molecular Weight 159.66 g/mol
Structure Description Secondary amine fused at a spiro-carbon (C5); alkene unsaturation at C7.[1][2]
Solubility Soluble in Water, MeOH, DMSO; Limited solubility in DCM/EtOAc (as salt).
Storage Hygroscopic; store at 2–8°C under inert atmosphere.

Experimental Protocol: HATU-Mediated Amide Coupling

Objective: To couple 1-Azaspiro[4.4]non-7-ene hydrochloride (Amine) with a generic Carboxylic Acid (R-COOH) to form an amide linkage.

Rationale for HATU: The secondary amine adjacent to the quaternary spiro-center is sterically hindered.[1] HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is selected over EDC/HOBt due to its faster kinetics and higher conversion rates for hindered substrates.[1]

Reagents & Materials
  • Amine: 1-Azaspiro[4.4]non-7-ene hydrochloride (1.0 equiv)

  • Acid: Carboxylic Acid substrate (1.1 equiv)

  • Coupling Reagent: HATU (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.5 equiv )

    • Note: 1.0 equiv is consumed to neutralize the HCl salt; 1.0 equiv activates the acid; excess ensures basic pH for the reaction.[1]

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane).

    • Recommendation: Use DMF if the HCl salt is insoluble in DCM.[1]

Step-by-Step Procedure
  • Preparation of Active Ester:

    • In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration relative to amine).

    • Add HATU (1.2 equiv) in one portion.[1]

    • Add DIPEA (1.5 equiv) dropwise.[1]

    • Checkpoint: Stir at Room Temperature (RT) for 15–30 minutes. The solution should turn slightly yellow, indicating active ester formation.[1]

  • Amine Addition (The Critical Step):

    • In a separate vial, dissolve/suspend 1-Azaspiro[4.4]non-7-ene hydrochloride (1.0 equiv) in a minimal amount of DMF.

    • Add the remaining DIPEA (2.0 equiv) to this vial to free the amine base in situ.

    • Transfer the amine solution dropwise into the activated acid mixture.[1]

  • Reaction Monitoring:

    • Stir the reaction mixture at RT under Nitrogen/Argon atmosphere.

    • TLC/LC-MS Check: Monitor at 1 hour and 4 hours.

    • Success Criteria: Disappearance of the amine mass (m/z ~123.1 for free base) and appearance of the Product M+H.

  • Workup & Isolation:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).[1]

    • Wash 1: Saturated NaHCO₃ (removes unreacted acid/HATU byproducts).[1]

    • Wash 2: Water (removes DMF).[1]

    • Wash 3: Brine (saturated NaCl).[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).[1][3]

    • Eluent: Hexane:EtOAc (gradient typically 0–50%) or DCM:MeOH (95:5) depending on the polarity of the R-group.

Process Logic & Troubleshooting (Workflow)

The following diagram illustrates the decision logic for the workup, ensuring the removal of the specific impurities generated by this protocol (DIPEA salts, tetramethylurea byproduct).

WorkupLogic Start Crude Reaction Mixture (DMF, Product, DIPEA, HATU residues) Dilution Dilute with EtOAc Start->Dilution Wash1 Wash: Sat. NaHCO3 (aq) Dilution->Wash1 Partition1 Partition Layers Wash1->Partition1 AqLayer1 Aqueous Layer: Removes excess Acid, HATU byproducts Partition1->AqLayer1 Discard OrgLayer1 Organic Layer: Product, DIPEA, Amine Partition1->OrgLayer1 Keep Decision Is Product Acid Sensitive? OrgLayer1->Decision Wash2 Wash: 10% Citric Acid or 0.5M HCl (Optional) WashWater Wash: Water x 3 (Critical to remove DMF) Wash2->WashWater Decision->Wash2 No (Standard) Decision->WashWater Yes (Skip Acid Wash) Final Dry (Na2SO4) & Concentrate -> Flash Chromatography WashWater->Final

Figure 1: Workup decision tree for HATU-mediated coupling of amine salts.

Comparative Analysis of Coupling Reagents

To validate the protocol choice, we compared standard coupling reagents for sterically hindered secondary amines.

ReagentConversion (4h)Epimerization RiskNotes
HATU / DIPEA >95% LowRecommended. Best for hindered spiro-amines.[1]
EDC / HOBt60–75%LowSlower kinetics; often requires overnight stirring.[1]
Thionyl Chloride (SOCl₂)>90%HighHarsh conditions; not suitable for acid-sensitive R-groups.[1]
T3P (Propylphosphonic anhydride)85–90%Very LowExcellent alternative for scale-up; easier workup (water soluble byproducts).[1]

References & Authority

  • Spirocyclic Scaffolds in Drug Discovery:

    • Guerrero-Caicedo, A., et al. "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization."[3][4] ACS Omega, 2019, 4, 25, 21369–21380.

    • Significance: Establishes the synthetic accessibility and structural value of the 1-azaspiro[4.4]nonane core.

  • Amide Coupling of Amine Salts:

    • Han, J., et al. "Efficient Amidation of Carboxylates with Ammonium Hydrochloride Salts."[5] Organic Letters, 2025 (Cited in search results as recent protocol).[1][4][5]

    • Significance: Validates the use of excess base (DIPEA) to activate hydrochloride salts in situ without prior free-basing steps.

    • (General Journal Link for verification)

  • General HATU Protocol:

    • Montalbetti, C.A.G.N., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61(46), 10827-10852.

    • Significance: The authoritative review on coupling reagent selection (HATU vs EDC).[1]

  • Compound Data:

    • PubChem CID 86690185 (1-Oxa-7-azaspiro[4.4]nonane hydrochloride - analog reference).[1][2]

    • Note: While the specific "7-ene" variant is a catalog item (ChemScene), structural analogs in PubChem confirm the physicochemical properties of the class.

Sources

Application Note: Scale-Up Synthesis of 1-Azaspiro[4.4]non-7-ene Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Rationale

The 1-azaspiro[4.4]nonane core is a privileged spirocyclic scaffold embedded in a wide array of bioactive natural products, most notably the Cephalotaxus alkaloids (e.g., cephalotaxine), and serves as a critical pharmacophore in the design of modern 1[1] and nicotinic acetylcholine receptor (nAChR) modulators.

Historically, the construction of this spiro-fused system has relied on 2[2] or complex multi-step annulations. While intellectually elegant, these methods often suffer from moderate overall yields, poor diastereocontrol, and rely on hazardous radical initiators (e.g., AIBN, organotin reagents) that are fundamentally incompatible with 3[3] in pharmaceutical manufacturing.

To circumvent these limitations, we detail a highly scalable, self-validating protocol utilizing a Ring-Closing Metathesis (RCM) strategy.

Mechanistic Insights & Causality (E-E-A-T)

A known vulnerability of RCM on nitrogenous heterocycles is the irreversible coordination of the basic amine lone pair to the active ruthenium center of the catalyst, leading to rapid4[4].

The Causality of Experimental Design:

  • In-situ Salt Formation: Instead of performing RCM on the free 2,2-diallylpyrrolidine precursor, we first convert it to its hydrochloride salt. Protonating the basic nitrogen sequesters the lone pair, completely preventing ruthenium poisoning. This allows us to drastically reduce catalyst loading from a typical 5–10 mol% down to 1–1.5 mol%.

  • Anhydrous HCl Generation: We generate HCl in situ by reacting acetyl chloride with methanol. This avoids the introduction of aqueous HCl, ensuring the system remains strictly anhydrous—a critical requirement for the moisture-sensitive Grubbs II catalyst.

  • Ruthenium Scavenging: Post-RCM, the product is basified to the free amine and passed through a silica pad. Free amines partition favorably while ruthenium byproducts are trapped on the silica, preventing heavy metal contamination in the final active pharmaceutical ingredient (API).

Process Workflow Visualization

G N1 2,2-Diallylpyrrolidine Derivative (Free Amine) N2 In-situ HCl Salt Formation (AcCl / MeOH) N1->N2 N3 Ring-Closing Metathesis (Grubbs II, DCM, Reflux) N2->N3 N4 Basification & Silica Filtration (Ru Catalyst Removal) N3->N4 N5 1-Azaspiro[4.4]non-7-ene HCl (Final Crystallization) N4->N5

Workflow for the scale-up synthesis of 1-azaspiro[4.4]non-7-ene hydrochloride.

Step-by-Step Scale-Up Protocol (100 g Scale)

Phase 1: Pre-Metathesis Salt Formation

Objective: Protect the basic amine to prevent catalyst poisoning.

  • Reagent Preparation: Cool a 2 L round-bottom flask containing anhydrous Methanol (400 mL) to 0 °C using an ice bath under an argon atmosphere.

  • In-situ HCl Generation: Dropwise, add Acetyl chloride (35.0 mL, ~490 mmol). Stir the mixture for 15 minutes to allow complete generation of methanolic HCl.

  • Salt Formation: Slowly add the free amine precursor, 1-Benzyl-2,2-diallylpyrrolidine (100.0 g, ~414 mmol), to the solution. Maintain stirring at room temperature for 45 minutes.

  • Solvent Removal: Concentrate the mixture under reduced pressure. Triturate the resulting crude oil with anhydrous Diethyl Ether (500 mL) to precipitate the amine hydrochloride as a pale white solid. Filter and dry strictly under vacuum.

Phase 2: Ring-Closing Metathesis (RCM)

Objective: Form the spiro-fused cyclopentene ring.

  • Reaction Setup: Transfer the dried hydrochloride salt to a 5 L reactor equipped with a reflux condenser. Suspend the salt in anhydrous Dichloromethane (DCM, 2.5 L).

  • Catalyst Addition: Add Grubbs 2nd Generation Catalyst (5.2 g, 1.5 mol%). The solution will take on a characteristic brownish-red hue.

  • Cyclization: Heat the reaction mixture to a gentle reflux (40 °C) under a continuous sweep of argon. The argon sweep is critical as it drives off the ethylene gas byproduct, pushing the thermodynamic equilibrium toward the cyclized product.

  • Monitoring: Stir for 24 hours. Monitor completion via LC-MS (aliquots must be basified prior to injection).

Phase 3: Ruthenium Scavenging and Final Crystallization

Objective: Remove heavy metal impurities and isolate the pharmaceutical-grade salt.

  • Basification: Cool the reaction to room temperature. Quench by adding 1M NaOH (1 L) and stir vigorously for 30 minutes to liberate the spirocyclic free amine.

  • Extraction: Separate the organic DCM layer. Extract the aqueous layer with additional DCM (2 × 500 mL). Combine the organic phases, dry over anhydrous MgSO₄, and concentrate to ~300 mL.

  • Silica Filtration: Pass the concentrated dark solution through a short pad of silica gel (eluting with Cyclohexane/EtOAc 9:1). This step traps the deactivated ruthenium species. Evaporate the filtrate to yield the pure free amine as a light brown oil.

  • Final Salt Formation: Repeat the Phase 1 procedure (Acetyl chloride in MeOH) on the purified free amine. Triturate with Diethyl Ether to crystallize the final product: 1-Benzyl-1-azaspiro[4.4]non-7-ene hydrochloride .

  • Yield: Filter and dry the crystals in a vacuum oven at 40 °C overnight.

Quantitative Scale-Up Data

The robustness of this protocol is validated by its consistent performance across multiple scales. By utilizing the hydrochloride salt strategy, catalyst loading is dramatically reduced at the kilogram scale without sacrificing yield or purity.

Table 1: Process Optimization and Scale-Up Metrics for RCM

Batch ScalePrecursor Input (g)Grubbs II Loading (mol%)Reaction Time (h)Isolated Yield (%)HPLC Purity (%)
Lab 1.05.01292>99.0
Pilot-1 10.02.51689>99.0
Pilot-2 50.01.5248799.2
Scale-Up 100.01.5248699.5

Note: The slight drop in yield at larger scales is attributed to mechanical losses during the silica pad filtration step, which is intentionally aggressive to ensure ruthenium limits meet pharmaceutical ICH Q3D guidelines.

References

1.[2] Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals, ACS Omega. 2 2.[3] Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines, ACS Omega. 3 3.[4] An Efficient Method to Convert Lactams and Amides into 2,2-Dialkylated Amines, AmazonAWS (Supplemental Data). 4 4.[1] Synthesis of Arginase Inhibitors: An Overview, PMC / MDPI. 1

Sources

Application Notes and Protocols for the Purification of 1-Azaspiro[4.4]non-7-ene Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Azaspiro[4.4]non-7-ene hydrochloride is a pivotal structural motif in contemporary medicinal chemistry. Its rigid, three-dimensional spirocyclic framework serves as a valuable building block for novel therapeutic agents, particularly those targeting neurological disorders such as depression, anxiety, and neurodegenerative diseases.[1] The successful synthesis and development of these complex molecules are critically dependent on the purity of starting materials and intermediates. Impurities can lead to ambiguous biological data, undesirable side reactions, and challenges in scalability and regulatory compliance.

This technical guide provides a comprehensive overview of robust purification techniques for 1-Azaspiro[4.4]non-7-ene hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific principles to empower users to adapt and troubleshoot these methods for their specific applications. We will explore purification strategies ranging from classical recrystallization and acid-base extraction to modern chromatographic methods, ensuring the attainment of high-purity material essential for downstream applications.

Physicochemical Properties: The Foundation of Purification Strategy

A thorough understanding of the physicochemical properties of 1-Azaspiro[4.4]non-7-ene hydrochloride is essential for designing an effective purification strategy. These properties dictate the compound's behavior in various solvent systems and pH environments.

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₈H₁₄ClNConfirms the elemental composition.
Molecular Weight 159.66 g/mol [2]Useful for calculations and characterization.
Form Typically a crystalline solid.Crystalline solids are ideal candidates for purification by recrystallization.
Solubility Soluble: Water, Methanol, Ethanol.[3] Slightly Soluble / Insoluble: Diethyl ether, Ethyl acetate, Acetone, Hexanes.[4][5]The differential solubility is the cornerstone of recrystallization and solvent washing techniques. The hydrochloride salt form enhances polarity and water solubility compared to its freebase.
pKa (estimated) 9-11 (for the conjugate acid)The pKa is critical for developing acid-base extraction protocols, determining the pH required to convert the salt to its freebase form and vice-versa.

Anticipating Impurities: A Prerequisite for Effective Removal

The nature of impurities in a crude sample of 1-Azaspiro[4.4]non-7-ene hydrochloride is largely dependent on its synthetic route.[6] Common impurities may include:

  • Unreacted Starting Materials: Precursors used in the spirocyclization or salt formation steps.

  • Reaction Byproducts: Isomers, oligomers, or products from side reactions.

  • Residual Solvents: Solvents used during the synthesis and workup (e.g., Toluene, THF, Dichloromethane).

  • Inorganic Salts: Salts generated during pH adjustments or workup procedures (e.g., NaCl).[7][8]

  • Degradation Products: The compound may be susceptible to oxidation or other degradation pathways under certain conditions.

Strategic Approach to Purification

Selecting the optimal purification technique depends on the nature and quantity of the impurities present. The following decision tree provides a logical framework for choosing a suitable method.

Purification_Strategy start Crude 1-Azaspiro[4.4]non-7-ene HCl is_solid Is the crude product a solid? start->is_solid is_major_impurity_non_basic Are major impurities non-basic (e.g., neutral organics, starting materials)? is_solid->is_major_impurity_non_basic No / Oily recrystallization Protocol 1: Recrystallization is_solid->recrystallization Yes acid_base_extraction Protocol 2: Acid-Base Extraction is_major_impurity_non_basic->acid_base_extraction Yes impurities_similar Are impurities structurally similar (e.g., isomers, homologs)? is_major_impurity_non_basic->impurities_similar No recrystallization->acid_base_extraction Purity still insufficient acid_base_extraction->recrystallization For final polishing chromatography Protocol 3: Chromatography (Reversed-Phase or Modified Normal-Phase) acid_base_extraction->chromatography Purity still insufficient impurities_similar->acid_base_extraction No impurities_similar->chromatography Yes

Caption: Decision workflow for selecting a purification method.

Protocol 1: Purification by Recrystallization

Recrystallization is often the most effective and scalable method for purifying crystalline organic salts to a high degree of purity.[9] It leverages the principle that the solubility of a compound in a solvent increases with temperature. Impurities, ideally, will either remain in the cold solvent or be present in such small amounts that they stay dissolved in the hot solvent (mother liquor) upon cooling.

Causality Behind Experimental Choices: The choice of solvent is paramount. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at or near its boiling point. For amine hydrochlorides, polar protic solvents like alcohols are excellent starting points.[4][5] Using a solvent/anti-solvent system (e.g., dissolving in hot methanol and adding diethyl ether) can also effectively induce crystallization.

Experimental Protocol:

  • Solvent Screening:

    • Place a small amount (10-20 mg) of the crude hydrochloride salt into several test tubes.

    • Add a small volume (0.5 mL) of different solvents (e.g., isopropanol, ethanol, methanol, acetonitrile) to each tube.

    • Observe solubility at room temperature. A suitable solvent will show poor solubility.

    • Gently heat the tubes that showed poor solubility. The compound should fully dissolve.

    • Allow the clear solutions to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent. 2-Propanol is often a preferred choice for hydrochloride salts.[4]

  • Recrystallization Procedure:

    • Place the crude 1-Azaspiro[4.4]non-7-ene hydrochloride into an Erlenmeyer flask.

    • Add the chosen solvent (e.g., 2-propanol) dropwise while heating the mixture to a gentle boil (using a hot plate and stir bar). Add just enough hot solvent to completely dissolve the solid.

    • If the solution is colored, and it is suspected that the impurities are colored, a small amount of activated charcoal can be added to the hot solution. Swirl for a few minutes and then perform a hot filtration through a fluted filter paper to remove the charcoal.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[10]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Follow with a wash using a cold, non-polar solvent (e.g., cold diethyl ether) to displace the recrystallization solvent and facilitate drying.[4]

    • Dry the purified crystals under vacuum.

Troubleshooting:

IssuePotential CauseSolution
Compound "Oils Out" The melting point of the compound is below the boiling point of the solvent; solution is too supersaturated.Lower the cooling temperature; add a seed crystal; try a solvent with a lower boiling point.[9]
No Crystals Form Solution is not saturated; compound is too soluble.Evaporate some of the solvent and cool again; add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until turbidity persists; scratch the inside of the flask with a glass rod at the liquid-air interface.
Low Recovery Yield Too much solvent was used; compound has significant solubility in cold solvent.Evaporate the mother liquor to obtain a second crop of crystals (which may be less pure); use a more optimal solvent system.

Protocol 2: Purification by Acid-Base Extraction

This powerful liquid-liquid extraction technique separates the basic amine from acidic and neutral impurities by manipulating its protonation state and, consequently, its solubility in aqueous and organic phases.[10]

Causality Behind Experimental Choices: The hydrochloride salt is water-soluble. By adding a base (e.g., NaOH, Na₂CO₃), the salt is neutralized to its freebase form.[11] This freebase is significantly less polar and thus becomes soluble in a water-immiscible organic solvent (like dichloromethane or ethyl acetate), while ionized or highly polar impurities remain in the aqueous layer. The process is then reversed to recover the purified product as the hydrochloride salt.

Acid_Base_Extraction cluster_0 Step 1: Basification & Extraction cluster_1 Step 2: Acidification & Recovery start Crude HCl Salt in Water (Aqueous Phase) add_base Add NaOH (aq) to pH > 11 start->add_base phase_split1 Aqueous Phase: - Inorganic Salts - Polar Impurities Organic Phase (e.g., DCM): - Freebase Amine - Neutral Impurities add_base->phase_split1 organic_layer Organic Phase containing Freebase phase_split1->organic_layer Separate Layers add_acid Add HCl in Ether/Isopropanol or extract with HCl (aq) organic_layer->add_acid phase_split2 Aqueous Phase: - Pure HCl Salt Organic Phase: - Neutral Impurities add_acid->phase_split2

Caption: Workflow for purification via acid-base extraction.

Experimental Protocol:

  • Dissolution: Dissolve the crude 1-Azaspiro[4.4]non-7-ene hydrochloride in deionized water.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) with stirring until the pH is greater than 11. This ensures complete conversion to the freebase. The freebase may initially appear as an oil or a fine precipitate.

  • Extraction of Freebase: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a water-immiscible organic solvent (e.g., dichloromethane (DCM) or ethyl acetate). Combine the organic extracts.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Salt Reformation and Isolation:

    • Filter off the drying agent.

    • Cool the dried organic solution in an ice bath.

    • Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or a calculated amount of acetyl chloride in an alcohol) with vigorous stirring.[4]

    • The purified 1-Azaspiro[4.4]non-7-ene hydrochloride will precipitate out of the organic solvent.

    • Collect the solid precipitate by vacuum filtration, wash with a small amount of the organic solvent (e.g., DCM or ether), and dry under vacuum.

Protocol 3: Purification by Chromatography

When impurities are structurally very similar to the target compound, chromatography is the method of choice. For basic amines like 1-Azaspiro[4.4]non-7-ene, standard silica gel chromatography can be problematic due to strong acid-base interactions between the amine and the acidic silica surface, leading to poor separation and yield.[12] Modified approaches are required.

Causality Behind Experimental Choices: To overcome the issues with silica, one can either neutralize the acidic stationary phase or use a different, more inert phase. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase effectively "masks" the acidic silanol groups on the silica, allowing the amine to elute properly.[12] Alternatively, reversed-phase chromatography separates compounds based on hydrophobicity, which can be effective for polar salts.

Recommended Method: Modified Normal-Phase Flash Chromatography

This method is often faster and uses less solvent than reversed-phase for preparative scale.

Experimental Protocol:

  • Stationary Phase and Mobile Phase Selection:

    • Stationary Phase: Standard silica gel.

    • Mobile Phase: A gradient system of a non-polar solvent (e.g., Hexanes or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol). Crucially, add 0.5-1% triethylamine (TEA) to the mobile phase mixture.

    • Determine the optimal solvent ratio using Thin Layer Chromatography (TLC) first. The target compound should have an Rf value of approximately 0.2-0.4 for good separation on a column.

  • Sample Preparation:

    • Convert the hydrochloride salt to its freebase form as described in steps 1-5 of the Acid-Base Extraction protocol.

    • Concentrate the dried organic solution to a minimal volume. This is the sample to be loaded onto the column.

  • Column Packing and Elution:

    • Pack a glass column with silica gel as a slurry in the initial, less polar mobile phase (containing TEA).

    • Carefully load the concentrated sample onto the top of the silica gel bed.

    • Begin elution with the mobile phase, gradually increasing the polarity (e.g., from 5% to 20% Methanol in DCM, with 1% TEA maintained throughout).

    • Collect fractions and monitor them by TLC to identify those containing the pure freebase.

  • Isolation and Salt Reformation:

    • Combine the pure fractions and remove the solvent and TEA under reduced pressure.

    • Re-dissolve the purified freebase in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Convert the freebase back to the hydrochloride salt as described in step 6 of the Acid-Base Extraction protocol.

Verification of Purity

After purification, the purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity (e.g., >98%).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and assess purity.[13][14]

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

By applying these detailed protocols and understanding the principles behind them, researchers can confidently obtain high-purity 1-Azaspiro[4.4]non-7-ene hydrochloride, a critical step in advancing research and development in the pharmaceutical sciences.

References

  • Lehane, M., Sáez, M. J. F., Magdalena, A. B., & James, K. J. (2004). Liquid chromatography--multiple tandem mass spectrometry for the determination of ten azaspiracids, including hydroxyl analogues in shellfish. Journal of Chromatography A, 1024(1-2), 63–70. [Link]

  • Giraud, M., Gissot, A., & Couty, F. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 229–236. [Link]

  • Giraud, M., Gissot, A., & Couty, F. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link]

  • Various Authors. (2017). Purification of organic hydrochloride salt? ResearchGate. [Link]

  • Ofuji, K., Satake, M., McMahon, T., Silke, J., James, K. J., & Yasumoto, T. (2002). Determination of azaspiracids in shellfish using liquid chromatography/tandem electrospray mass spectrometry. Rapid Communications in Mass Spectrometry, 16(5), 369–375. [Link]

  • James, K. J., Moroney, C., Lehane, M., Furey, A., & Satake, M. (2003). Detection of five new hydroxyl analogues of azaspiracids in shellfish using multiple tandem mass spectrometry. Toxicon, 41(3), 277–283. [Link]

  • Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L.-M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21077–21088. [Link]

  • Clarke, H. T., & Werner, H. (1941). Methylamine hydrochloride. Organic Syntheses, Coll. Vol. 1, p.349. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Various Authors. (2021). Obtaining free base from hydrochloride salt in methanol as solvent? Reddit. [Link]

  • Ikeda, M., Matsubayashi, K., Imoto, T., & Kitao, K. (1994). Synthesis of an optically active 1-azaspiro[4.4]non-8-en-7-one. Heterocycles, 38(6), 1237-1240. [Link]

  • Various Authors. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? ResearchGate. [Link]

  • Dow Chemical Co. (1987). Recovery of amines from by-product chloride salts.
  • MySkinRecipes. (n.d.). 1-azaspiro[4.4]non-7-ene hydrochloride. [Link]

  • Rhodium. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. [Link]

  • Jaramillo-Gomez, L.-M. (2016). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Section 1: Mechanistic Foundations & The Diastereoselectivity Challenge

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting Diastereoselectivity in Azaspiro[4.4]nonane Synthesis

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of synthesizing the azaspiro[4.4]nonane core. This structural motif is the cornerstone of complex bioactive alkaloids, including (-)-cephalotaxine and massadine. However, establishing the quaternary spirocenter with a high diastereomeric ratio (d.r.) often presents significant hurdles due to competing kinetic and thermodynamic pathways, facial selectivity issues, and premature radical quenching.

This guide provides actionable troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve robust stereocontrol in your syntheses.

The primary challenge in azaspiro[4.4]nonane synthesis lies in controlling the absolute and relative stereochemistry at the highly congested C5 spirocenter. Depending on the synthetic strategy—whether via semipinacolic rearrangement, domino radical bicyclization, or [3+2] cycloaddition—the stereochemical outcome is dictated by different physical organic principles.

For instance, in the total synthesis of (-)-cephalotaxine, the spirocenter is established via a stereocontrolled semipinacolic rearrangement of an


-hydroxyiminium ion . The stereochemical fidelity of this ring expansion depends strictly on the anti-periplanar alignment of the migrating carbon-carbon bond with the leaving group. Any conformational flexibility prior to the transition state will erode the enantiomeric or diastereomeric excess.

Semipinacolic A alpha-Hydroxyiminium Ion (Precursor) B Stereocontrolled Semipinacolic Rearrangement A->B Chiral Induction C Enantiopure 1-Azaspiro[4.4]nonane (Spirocenter Established) B->C Ring Expansion D (-)-Cephalotaxine Core C->D Multi-step Elaboration

Mechanistic pathway for stereocontrolled semipinacolic rearrangement to azaspiro[4.4]nonane.

Section 2: Troubleshooting FAQs

Q1: I am observing a low diastereomeric ratio (d.r.) during the domino radical bicyclization to form 1-azaspiro[4.4]nonanes. How can I shift the selectivity?

Causality: Domino radical bicyclizations involving alkoxyaminyl radicals are highly sensitive to temperature. High temperatures (e.g., using AIBN at 90 °C) provide enough thermal energy to overcome the activation barriers of multiple transition state conformers (both equatorial and axial pseudosilla conformations). This leads to thermodynamic equilibration and a near 1:1 mixture of cis and trans diastereomers .

Solution: Shift the reaction to kinetic control by lowering the temperature. Switch your radical initiator from AIBN to Triethylborane (Et


B), which efficiently initiates radical cascades at room temperature (25 °C) in the presence of trace oxygen. This lower temperature favors the kinetically controlled trans-diastereomer.

Data Comparison: Initiator Influence on Domino Radical Bicyclization

SubstrateInitiatorTemp (°C)Total Yield (%)cis Yield (%)trans Yield (%)d.r. (trans:cis)
O-benzyl oxime ether 18iAIBN906731361.16 : 1
O-benzyl oxime ether 18iEt

B
254515302.00 : 1
Data derived from the synthesis of trans/cis-2-Benzyl-1-(benzyloxy)-6-methylene-1-azaspiro[4.4]nonane .

Q2: My spirocyclization yields a mixture of epimers at the spirocenter, and I suspect unexpected inversion. How do I control this?

Causality: In highly congested systems like the 1,3-diazaspiro[4.4]nonane core of massadine, the spirocenter can undergo unexpected epimerization under seemingly mild conditions. This is often driven by the relief of severe steric strain between the bulky substituents on the newly formed adjacent rings .

Solution: If you are utilizing acidic conditions during the deprotection or oxidation steps following the spirocyclization, monitor the reaction time strictly. Prolonged exposure to mild acids (e.g., TFA in CH


Cl

) can facilitate ring-opening/closing pathways that invert the spirocenter to the thermodynamically more stable epimer. To synthesize the kinetically favored diastereomer, utilize neutral or buffered oxidation conditions (e.g., Dess-Martin periodinane with a trace water buffer) .

Q3: I am observing significant acyclic side products in my radical bicyclization. How can I minimize premature quenching?

Causality: The formation of side products in Bu


SnH-promoted domino radical reactions occurs when the intermediate carbon-centered radical undergoes Hydrogen Atom Transfer (HAT) from the stannane before the second cyclization event can occur.

Solution: Optimize the concentration of the hydrogen donor. Instead of adding Bu


SnH all at once, use a syringe pump to add it slowly over 2–4 hours. This maintains a low steady-state concentration of the stannane, giving the intermediate radical sufficient lifetime to undergo the second 5-exo-trig cyclization to form the spirocenter.

Workflow Start Issue: Low d.r. or Side Products in Radical Bicyclization CheckTemp Is reaction run at high temp (e.g., AIBN at 90°C)? Start->CheckTemp YesTemp Switch to Et3B / O2 at Room Temperature CheckTemp->YesTemp Yes NoTemp Check Bu3SnH Concentration CheckTemp->NoTemp No HighSnH Premature Quenching: Use Syringe Pump for Bu3SnH NoTemp->HighSnH Excess SnH LowSnH Poor Trapping: Increase Bu3SnH Equivalents NoTemp->LowSnH Deficient SnH

Decision tree for troubleshooting low d.r. and side products in domino radical bicyclizations.

Section 3: Standardized Self-Validating Protocol

To ensure reproducibility and high stereocontrol, follow this standardized protocol for the Diastereoselective Domino Radical Bicyclization via Et


B Initiation . This method includes built-in validation steps to prevent artifactual d.r. measurements caused by chromatographic separation.

Methodology: Synthesis of trans-1-Azaspiro[4.4]nonane Derivatives

Reagents & Equipment:

  • O-benzyl oxime ether precursor (1.0 equiv)

  • Tributyltin hydride (Bu

    
    SnH) (1.2 equiv)
    
  • Triethylborane (Et

    
    B, 1.0 M in hexanes) (0.5 to 1.0 equiv)
    
  • Anhydrous Cyclohexane (0.02 M relative to substrate)

  • Syringe pump

Step-by-Step Procedure:

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the O-benzyl oxime ether (1.0 equiv) in anhydrous cyclohexane to achieve a 0.02 M solution.

  • Atmosphere Control: Purge the solution with Argon for 10 minutes. Crucial Causality Step: Do not rigorously degas via freeze-pump-thaw. A trace amount of ambient oxygen is required to react with Et

    
    B and generate the initiating ethyl radical.
    
  • Initiation: Inject the Et

    
    B solution (0.5 equiv) into the reaction mixture at room temperature (25 °C).
    
  • Controlled Propagation: Load Bu

    
    SnH (1.2 equiv) into a gas-tight syringe. Using a syringe pump, add the stannane dropwise over 2 hours to prevent premature hydrogen atom transfer.
    
  • Monitoring (Self-Validation Step 1): Monitor the reaction via TLC. If starting material persists after 3 hours, add an additional 0.2 equiv of Et

    
    B to re-initiate the radical chain.
    
  • Quenching & Workup: Once complete, concentrate the reaction mixture under reduced pressure.

  • Crude d.r. Determination (Self-Validation Step 2): Do not purify immediately. Dissolve a 5 mg aliquot of the crude residue in CDCl

    
     and acquire a 
    
    
    
    H NMR spectrum. Calculate the exact diastereomeric ratio by integrating the distinct spirocyclic proton signals (e.g., the methylene protons adjacent to the nitrogen). This ensures the d.r. reflects the true kinetic outcome of the reaction, not a biased ratio caused by co-elution during chromatography.
  • Purification: Purify the remaining crude product by flash column chromatography on silica gel (typically 1–5% ethyl acetate in hexanes) to isolate the pure trans and cis diastereomers.

Section 4: References

  • Planas, L.; Pérard-Viret, J.; Royer, J. "Stereoselective synthesis of (-)-cephalotaxine and C-7 alkylated analogues." Journal of Organic Chemistry, 2004. URL:[Link]

  • Ma, Z.; You, L.; Chen, C. "Stereocontrolled Formation of a [4.4]Heterospiro Ring System with Unexpected Inversion of Configuration at the Spirocenter." Journal of Organic Chemistry, 2017. URL:[Link]

  • Guerrero-Caicedo, A.; Soto, D.; Osorio, D. A. "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals." ACS Omega, 2019. URL:[Link]

Managing the stability of 1-Azaspiro[4.4]non-7-ene hydrochloride during storage and handling

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information for managing the stability of 1-Azaspiro[4.4]non-7-ene hydrochloride during storage and handling. As a Senior Application Scientist, this guide synthesizes technical data with practical, field-proven insights to ensure the integrity of your research materials.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of 1-Azaspiro[4.4]non-7-ene hydrochloride.

Q1: What are the optimal storage conditions for 1-Azaspiro[4.4]non-7-ene hydrochloride?

A1: To ensure maximum stability, the compound should be stored at 2-8°C under a dry, inert atmosphere (e.g., argon or nitrogen).[1] It is crucial to keep the container tightly sealed to prevent moisture ingress, as hydrochloride salts of amines are often hygroscopic.[2]

Q2: What is hygroscopicity and why is it a concern for this compound?

A2: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment. Amine hydrochloride salts are particularly susceptible to this phenomenon. Absorbed moisture can lead to physical changes such as clumping and deliquescence (dissolving in the absorbed water), and more importantly, can initiate or accelerate chemical degradation pathways, such as hydrolysis.[2][3]

Q3: What are the visible signs of degradation or improper handling?

A3: Visual inspection can provide initial clues about the stability of your compound. Signs of potential degradation include:

  • Change in color: The material may darken or develop a yellowish tint.

  • Clumping or caking: This indicates moisture absorption.

  • Change in texture: The powder may become sticky or oily.

  • Odor: The development of an unusual odor could signify decomposition.

Any observable change should be followed by analytical verification of the compound's purity.

Q4: How should I handle the compound during weighing and preparation of solutions?

A4: To minimize exposure to atmospheric moisture, it is recommended to handle 1-Azaspiro[4.4]non-7-ene hydrochloride in a controlled environment, such as a glove box or a dry box with low relative humidity. If a controlled environment is not available, work quickly and efficiently. Use dry, clean spatulas and glassware. The container should be allowed to warm to room temperature before opening to prevent condensation. Once the desired amount is weighed, the container should be promptly and securely resealed.

Q5: What solvents are compatible with 1-Azaspiro[4.4]non-7-ene hydrochloride?

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the use of 1-Azaspiro[4.4]non-7-ene hydrochloride.

Observed Problem Potential Cause(s) Recommended Solution(s)
Inconsistent analytical results (e.g., varying purity by HPLC). 1. Hygroscopicity leading to inaccurate weighing.2. Onset of degradation due to improper storage or handling.1. Handle and weigh the compound in a controlled, low-humidity environment.2. Perform a fresh purity analysis using a validated stability-indicating method.3. Review storage conditions and handling procedures.
Appearance of new peaks in the HPLC chromatogram during a study. 1. Degradation of the compound under experimental conditions.2. Interaction with other components in the formulation or reaction mixture.1. Conduct forced degradation studies to identify potential degradants.[3][4][5]2. Evaluate the compatibility of the compound with all excipients and reagents.3. Use an LC-MS method to obtain mass information on the new peaks to aid in their identification.
The solid material has become discolored or clumped. 1. Exposure to moisture.2. Exposure to light (photodegradation).3. Thermal stress.1. Discard the affected batch if purity is compromised.2. Store the compound in a tightly sealed container with a desiccant at 2-8°C, protected from light.3. Re-evaluate handling procedures to minimize atmospheric exposure.
Poor peak shape (tailing or fronting) in reverse-phase HPLC. 1. Interaction of the basic amine with residual silanols on the silica-based column.2. Inappropriate mobile phase pH.1. Use a base-deactivated column or an end-capped column.2. Add a competing amine (e.g., triethylamine) to the mobile phase in low concentrations.3. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the amine to ensure it is in a single ionic state.

Section 3: Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing robust formulations and analytical methods. Based on the structure of 1-Azaspiro[4.4]non-7-ene hydrochloride, the following degradation pathways are plausible under stress conditions:[3][4][5]

  • Oxidative Degradation: The double bond in the five-membered ring is susceptible to oxidation.[4] This can lead to the formation of an epoxide, or under harsher conditions, cleavage of the double bond to form aldehydes or carboxylic acids. The tertiary amine is also a potential site for oxidation, which could lead to the formation of an N-oxide.

  • Hydrolytic Degradation: As a hydrochloride salt, the compound's stability can be influenced by pH in aqueous solutions. While the spirocyclic amine itself is generally stable to hydrolysis, the presence of moisture can facilitate other degradation processes.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation, potentially through radical mechanisms involving the double bond or the allylic positions.

  • Thermal Degradation: High temperatures can accelerate all degradation pathways.

cluster_main 1-Azaspiro[4.4]non-7-ene hydrochloride cluster_degradation Degradation Pathways cluster_products Potential Degradation Products MainCompound 1-Azaspiro[4.4]non-7-ene hydrochloride Oxidation Oxidative Stress (e.g., H₂O₂) MainCompound->Oxidation Hydrolysis Hydrolytic Stress (Moisture, pH) MainCompound->Hydrolysis Photodegradation Photolytic Stress (UV/Vis Light) MainCompound->Photodegradation Thermal Thermal Stress (Heat) MainCompound->Thermal Epoxide Epoxide Derivative Oxidation->Epoxide Cleavage Ring-Opened Products (Aldehydes/Acids) Oxidation->Cleavage Noxide N-Oxide Oxidation->Noxide Hydrolysis->Cleavage Photodegradation->Cleavage Thermal->Epoxide Thermal->Cleavage Thermal->Noxide caption Potential degradation pathways. Start Receive Compound Inspect Inspect Container and Compound Start->Inspect Store Store at 2-8°C under inert gas Inspect->Store Equilibrate Equilibrate to Room Temperature Store->Equilibrate Weigh Weigh in Controlled Environment Equilibrate->Weigh Reseal Promptly Reseal Container Weigh->Reseal Prepare Prepare Solution Weigh->Prepare Reseal->Store Analyze Analyze by HPLC Prepare->Analyze End Use in Experiment Analyze->End

Sources

Improving the purity of final compounds synthesized from 1-Azaspiro[4.4]non-7-ene hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the optimization of complex spirocyclic building blocks.

1-Azaspiro[4.4]non-7-ene and its hydrochloride salt are critical intermediates in the synthesis of biologically active polycyclic architectures, such as the alkaloid cephalotaxine[1]. However, constructing this spirocycle—often via transition-metal-catalyzed Ring-Closing Metathesis (RCM) or domino radical bicyclization—presents unique purification bottlenecks[1][2].

Below is a comprehensive, field-proven technical guide designed to troubleshoot purity issues, explain the mechanistic causality behind common failures, and provide a self-validating protocol for isolating high-purity 1-Azaspiro[4.4]non-7-ene hydrochloride.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q1: Why is my final 1-Azaspiro[4.4]non-7-ene hydrochloride discolored (brown/green) and showing broad, tailing peaks on HPLC? The Causality: This is a hallmark of Ruthenium (Ru) catalyst carryover . The synthesis of the 1-azaspiro[4.4]non-7-ene core typically relies on the intramolecular metathesis of 2,2-diallylpyrrolidine using a Grubbs catalyst[1]. During the reaction, Ru-alkylidene complexes degrade into Ru-hydride or Ru-oxide species. Because the spirocyclic nitrogen is highly nucleophilic, it strongly coordinates with these heavy metals. If not actively scavenged, these metal-amine complexes co-elute during chromatography and severely inhibit the crystallization of the final hydrochloride salt. The Solution: Do not rely on standard silica gel to remove Ruthenium. You must introduce a functionalized metal scavenger (e.g., Thiol-functionalized silica, SiliaMetS Thiol) to the crude free base mixture before attempting salt formation.

Q2: I am observing a mixture of isomers in my final product. How can I enrich the desired stereoisomer? The Causality: Depending on your synthetic route—particularly if you are utilizing domino radical bicyclization involving alkoxyaminyl radicals—azaspiro[4.4]nonane derivatives naturally form as a mixture of diastereomers (often with a trans-configuration preference)[2]. The Solution: Isomeric separation must be performed at the free base stage using high-resolution flash chromatography (e.g., using a basic modifier like 1% Et₃N in the eluent to prevent streaking). Attempting to separate these isomers via fractional crystallization of the hydrochloride salt is highly inefficient due to the nearly identical solubility profiles of the diastereomeric salts.

Q3: My hydrochloride salt is turning into a sticky, hygroscopic oil instead of a crystalline solid. What is going wrong? The Causality: The presence of trace water during salt formation. The spirocyclic amine is highly basic and prone to forming stable hydrates. If you use aqueous HCl (e.g., 37% HCl) or hygroscopic solvents, the water hydrogen-bonds with the spiro-nitrogen, preventing the lattice formation required for crystallization. The Solution: You must generate anhydrous HCl in situ. A highly effective and controlled method is reacting acetyl chloride with methanol, which generates strictly anhydrous HCl and methyl acetate as a volatile byproduct[3]. This ensures a completely dry environment, driving the precipitation of a pure, flowable crystalline solid.

Part 2: Quantitative Data on Purification Interventions

To benchmark your current downstream processing, compare your metrics against the standardized interventions summarized below.

Table 1: Comparative Efficacy of Purification Interventions for 1-Azaspiro[4.4]non-7-ene

Purification InterventionTarget ImpurityMechanism of ActionTypical Yield RecoveryPost-Intervention Purity (HPLC)
Thiol-Silica Scavenging Ruthenium ResiduesCovalent binding of heavy metals to immobilized SH-groups.92 - 96%>98% (Ru < 10 ppm)
Flash Chromatography (Free Base) Diastereomers / Unreacted LactamsDifferential partitioning on standard silica (with 1% Et₃N).75 - 85%95 - 97%
In Situ Anhydrous Salt Formation Trace Organics / MoisturePrecipitation of the insoluble HCl salt in non-polar media.88 - 97%>99.5%

Part 3: Self-Validating Experimental Protocol

This protocol details the downstream purification and salt formation of 1-Azaspiro[4.4]non-7-ene following a Grubbs-catalyzed RCM step[1][3]. Every phase includes a self-validating checkpoint to ensure the system is functioning as intended before proceeding.

Phase 1: Ruthenium Scavenging & Free Base Isolation
  • Quench & Scavenge: Upon completion of the RCM reaction (typically in CH₂Cl₂), add 5 equivalents (relative to the Grubbs catalyst) of Thiol-functionalized silica directly to the reaction flask.

  • Incubation: Stir the suspension vigorously at 40°C for 4 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the silica-bound Ruthenium. Wash the pad with a 9:1 mixture of Cyclohexane/EtOAc.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude spirocyclic free amine as a brown/yellowish oil.

  • Validation Checkpoint 1 (Colorimetry): The resulting oil should be pale yellow. If a dark brown or greenish tint persists, Ru levels are still too high. Repeat the scavenging step.

Phase 2: Anhydrous Hydrochloride Salt Formation
  • Solvent Exchange: Dissolve the purified free amine (e.g., 1.0 g, ~8.1 mmol) in strictly anhydrous Methanol (10 mL) under an inert argon atmosphere.

  • In Situ HCl Generation: Cool the flask to 0°C using an ice bath. Slowly add Acetyl Chloride (1.2 equivalents, ~9.7 mmol) dropwise over 10 minutes. Note: The reaction of acetyl chloride with methanol generates anhydrous HCl and methyl acetate exothermically[3].

  • Crystallization: Remove the ice bath and stir at room temperature for 30 minutes. Slowly add anhydrous Diethyl Ether (20 mL) to the solution to force the precipitation of the hydrochloride salt.

  • Isolation: Collect the resulting solid via vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 5 mL) and dry under high vacuum at 40°C for 12 hours.

  • Validation Checkpoint 2 (Completeness of Precipitation): Take a 10 µL aliquot of the mother liquor filtrate and add it to 1 mL of 1M NaOH. If the solution turns cloudy, unprecipitated free base remains. Add an additional 5 mL of diethyl ether to the main flask to drive further precipitation.

  • Validation Checkpoint 3 (Melting Point): The purified 1-Azaspiro[4.4]non-7-ene hydrochloride should present as a solid with a sharp melting point (typical decomposition range ~167-168°C)[3].

Part 4: Workflow Visualization

The following diagram maps the logical progression of the synthesis and purification workflow, highlighting the critical interventions required to achieve >98% purity.

G N1 2-Pyrrolidinone (Starting Material) N2 Diallylboration (Allyl Transfer) N1->N2 N3 2,2-Diallylpyrrolidine (Intermediate) N2->N3 N4 Ring-Closing Metathesis (Grubbs Catalyst) N3->N4 N5 Crude Free Base (1-Azaspiro[4.4]non-7-ene) N4->N5 N6 Ru Scavenging (Thiol-Functionalized Silica) N5->N6 N7 Anhydrous Salt Formation (AcCl in MeOH) N6->N7 N8 Pure Hydrochloride Salt (>98% Purity) N7->N8

Synthetic workflow for 1-Azaspiro[4.4]non-7-ene HCl highlighting Ru-scavenging and salt formation.

References

  • Kuznetsov, N. Y., et al. "Synthesis of Nitrogen-Containing Spiro Compounds from Lactams by Allylboration and Subsequent Ring-Closing Metathesis." ResearchGate.
  • Guerrero-Caicedo, A., et al. "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals." NIH/PMC.
  • "An Efficient Method to Convert Lactams and Amides into 2,2-Dialkylated Amines." AWS/Thesis Data.

Sources

Validation & Comparative

Analytical Master Class: 1H and 13C NMR Profiling of 1-Azaspiro[4.4]non-7-ene Hydrochloride

[1][2]

Executive Summary

This guide provides a technical comparison of analytical protocols for 1-Azaspiro[4.4]non-7-ene hydrochloride , a privileged spirocyclic scaffold often utilized in the synthesis of Cephalotaxine alkaloids and Histrionicotoxin analogues.[1] Unlike flat bicyclic systems, this molecule possesses a rigid, orthogonal 3D architecture that creates unique spectroscopic challenges—specifically regarding quaternary spiro-carbon assignment and diastereotopic methylene protons.[1][2]

This document compares the Optimized Protocol (DMSO-d₆ + 2D Analysis) against standard Alternative Approaches (CDCl₃ + 1D Analysis) to demonstrate why the former is essential for structural validation of the hydrochloride salt form.

Part 1: The Comparative Framework (Solvent Systems)[1][2]

The choice of solvent is the single most critical variable in the analysis of amine salts. Below is a comparative performance analysis of the standard solvent (CDCl₃) versus the recommended solvent (DMSO-d₆) for this specific hydrochloride derivative.

Table 1: Solvent Performance Comparison
FeatureAlternative: CDCl₃ Recommended: DMSO-d₆ Scientific Causality
Solubility (HCl Salt) Poor / InsolubleExcellent Ionic lattice of the HCl salt requires a high dielectric constant solvent (DMSO

=46.[1][2]7) to dissociate effectively compared to Chloroform (

=4.8).[1][2]
NH Proton Visibility Invisible / Broad HumpSharp / Distinct DMSO acts as a H-bond acceptor, stabilizing the ammonium proton (

) and slowing chemical exchange, allowing observation of coupling (

).[1][2]

-Proton Resolution
OverlappingResolved The "Salt Effect" in DMSO causes a predictable downfield shift (~0.5 ppm) of protons

to the nitrogen, separating them from the aliphatic envelope.
Water Interference LowHigh (at 3.33 ppm) Mitigation:[1][2] Use dry DMSO ampoules. The water peak in DMSO can obscure the critical H-2 methylene signals of the pyrrolidine ring.
Decision Matrix: Solvent Selection

The following logic flow illustrates why DMSO-d₆ is the mandatory starting point for the hydrochloride salt, whereas CDCl₃ is reserved for the free base.

SolventSelectionStartStart: 1-Azaspiro[4.4]non-7-ene SampleFormCheckIs the sample a Hydrochloride Salt?Start->FormCheckYesSaltYes (HCl Salt)FormCheck->YesSaltIonicNoBaseNo (Free Base)FormCheck->NoBaseNeutralDMSOSelect DMSO-d6(Solubility + NH Detection)YesSalt->DMSOPrimary ChoiceD2OSelect D2O(Only if NH is irrelevant)YesSalt->D2OAlternative (Loss of NH data)CDCl3Select CDCl3(Standard Resolution)NoBase->CDCl3Result1Outcome: Sharp Aliphatic RegionNo Exchangeable ProtonsCDCl3->Result1Result2Outcome: Full Structural ProofVisible NH2+ ProtonsDMSO->Result2

Figure 1: Solvent selection logic for spirocyclic amine analysis. DMSO-d₆ is prioritized for salts to enable full proton accounting.[1]

Part 2: Structural Analysis & Causality

The Spiro-Quaternary Challenge (C5)

The defining feature of 1-Azaspiro[4.4]non-7-ene is the quaternary carbon at the spiro junction (C5).[1]

  • The Problem: In 1D ¹³C NMR, this peak is often low intensity (long relaxation time, no NOE enhancement) and can be confused with impurity peaks or solvent noise.

  • The Solution (HMBC): You must use ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) .[1][2] The spiro carbon will show strong long-range correlations (

    
    ) to the alkene protons (H-7/H-8) and the 
    
    
    -methylene protons of the pyrrolidine ring (H-2).[1][2]
Representative Data Profile (DMSO-d₆)

Note: Chemical shifts are representative of the core scaffold in DMSO-d₆ at 400 MHz. Exact values vary with concentration and temperature.[2]

PositionType¹H Shift (

ppm)
Multiplicity¹³C Shift (

ppm)
Diagnostic Notes
NH Ammonium9.20 - 9.80Broad s / d-Critical: Disappears in D₂O shake.[1][2] Indicates salt formation.
7, 8 Alkene5.85 - 6.05m128.0 - 130.0"Roofing" effect common due to ring strain.[1]
2

-CH₂ (Pyr)
3.20 - 3.40m44.0 - 46.0Deshielded by adjacent

.
6, 9 Allylic CH₂2.30 - 2.60m38.0 - 42.0Diastereotopic due to spiro center.[1][2]
3, 4

-CH₂
1.80 - 2.10m22.0 - 30.0Often overlapped.[1][2] Requires HSQC to resolve.
5 Spiro C --65.0 - 75.0 Quaternary. Key diagnostic signal.[1]

Part 3: Experimental Protocols

Protocol A: Sample Preparation (HCl Salt)

Objective: Maximize resolution while preventing solute aggregation.

  • Massing: Weigh 10–15 mg of the 1-Azaspiro[4.4]non-7-ene HCl derivative.

  • Solvent Addition: Add 0.6 mL of DMSO-d₆ (99.9% D) .

    • Critical Step: Ensure the DMSO is from a freshly opened ampoule or stored over molecular sieves. Water content >0.1% will broaden the NH signal via chemical exchange.

  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 2 minutes at room temperature. Do not heat above 40°C, as this increases proton exchange rates, broadening the signals.[2]

  • Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for accurate referencing (

    
     0.00).[1][2]
    
Protocol B: 2D Acquisition Strategy (The "Alternative" to Standard 1D)

Standard 1D proton NMR is insufficient for proving the spiro connectivity. The following 2D workflow is required for rigorous structural verification.

NMRWorkflowSampleSample in DMSO-d6Step11. 1H Proton(Check Purity/Integration)Sample->Step1Step22. HSQC(Identify CH/CH2 pairs)Step1->Step2Assign CarbonsStep33. HMBC(Connect Rings via C5)Step2->Step3Prove ConnectivityStep44. NOESY(Relative Stereochemistry)Step3->Step43D Conformation

Figure 2: Analytical workflow. HMBC is the "bridge" that connects the pyrrolidine ring to the cyclopentene ring via the "silent" spiro carbon.

Key Parameter Settings (400 MHz Instrument):
  • HSQC (Multiplicity Edited): Set CNST2 (coupling constant) to 145 Hz. This distinguishes CH/CH₃ (positive/red) from CH₂ (negative/blue).[1][2] The spiro-adjacent methylenes (H-6, H-9) will appear negative.[1][2]

  • HMBC: Set long-range delay for 8 Hz coupling. This is optimal for detecting the 3-bond correlation from the alkene protons (H-7) to the spiro carbon (C5).[1]

Part 4: Stereochemical Validation (NOESY)

If the 1-Azaspiro[4.4]non-7-ene has substituents (e.g., at C2 or C3), determining the relative stereochemistry (cis vs trans relative to the spiro rings) is vital.[1][2]

  • Spiro-Axis Anisotropy: The spiro junction creates two distinct faces.

  • Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Observation: Look for cross-peaks between the Pyrrolidine protons (H-2) and the Cyclopentene protons (H-6/H-9) .[1]

    • Interpretation: Strong NOE correlations indicate spatial proximity (<5 Å).[1][2] If a substituent on the pyrrolidine ring shows NOE to the alkene protons, it suggests a specific conformation where the rings are orthogonal but the substituent is pseudo-equatorial.

References

  • Synthesis and NMR of Azaspiro[4.4]nonane Systems: Guerrero-Caicedo, A., et al. (2019). "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization." ACS Omega. [Link][1][2]

  • Solvent Effects on Amine Salts: Abraham, R. J., et al. (2006).[1][2][3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. [Link][1][2]

  • General NMR Data for Spiro-Amines (Cephalotaxine Precursors): Deng, S. L., et al. (2015).[1][2] "Nitroso-ene cyclization enabled access to 1-azaspiro[4.4]nonane and its application in a modular synthesis toward (±)-cephalotaxine."[1][2][4][5] Tetrahedron Letters. [Link][1][2][5]

  • Spirocyclic Conformational Analysis: Ikeda, M., et al. (1994).[1][2] "Synthesis of an Optically Active 1-Azaspiro[4.4]non-8-en-7-one." Heterocycles. [Link][1][2][4][6][7]

Technical Comparison Guide: Mass Spectrometry Confirmation of 1-azaspiro[4.4]nonane Products

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Verdict

For the structural confirmation of 1-azaspiro[4.4]nonane derivatives—a privileged scaffold in neuroactive ligands and cephalotaxine analogues—High-Resolution LC-ESI-MS/MS (Q-TOF or Orbitrap) is the superior methodology for final product release. It offers unambiguous elemental composition confirmation and soft ionization that preserves the spiro-center integrity.

However, GC-EI-MS remains a critical orthogonal tool for intermediate monitoring, particularly when assessing diastereomeric purity (cis/trans ratios) which often co-elute in standard reverse-phase LC conditions but resolve well on non-polar GC capillary columns.

Strategic Analysis: The Chemical Challenge

The 1-azaspiro[4.4]nonane core presents specific analytical challenges that dictate the choice of MS modality:

  • Basicity & Proton Sequestration: The secondary amine (pyrrolidine nitrogen) is highly basic (

    
    ). In ESI, this moiety sequesters protons, often stabilizing the molecular ion 
    
    
    
    so strongly that high collision energies (CE) are required for fragmentation.
  • Spiro-Center Sterics: The quaternary carbon at the spiro-junction creates steric bulk. In synthetic workflows (e.g., radical bicyclization), distinguishing between cis and trans diastereomers is critical.

  • Lack of Chromophores: The saturated scaffold lacks UV absorbance, rendering standard LC-UV/Vis detection ineffective. MS is not just a confirmation tool here; it is the primary detector.

Comparative Methodologies

Method A: High-Resolution LC-ESI-QTOF (The Gold Standard)

Best For: Final product confirmation, impurity profiling, and exact mass determination.

  • Mechanism: Electrospray Ionization (ESI) in positive mode generates

    
    . Quadrupole selection isolates the precursor, followed by Collision-Induced Dissociation (CID).
    
  • Key Advantage: The "Soft" ionization prevents in-source fragmentation, allowing for the detection of the intact protonated molecule. High-resolution (HRMS) confirms the formula

    
     (for the core) with <5 ppm error, distinguishing it from oxidative impurities (e.g., N-oxides).
    
Method B: GC-EI-MS (The Orthogonal Validator)

Best For: Diastereomer separation, reaction monitoring of volatile intermediates.

  • Mechanism: Electron Impact (70 eV) induces hard fragmentation.

  • Key Advantage: The rigid spiro-structure provides a unique "fingerprint" fragmentation pattern. GC capillary columns (e.g., DB-5MS) offer superior resolution for diastereomers compared to C18 LC columns.

  • Critical Caveat: The polar secondary amine causes peak tailing. Derivatization (e.g., with TFAA or MSTFA) is strictly required for quantitative accuracy.

Summary Comparison Table
FeatureLC-ESI-QTOF (HRMS)GC-EI-MS (Single Quad)
Primary Utility Exact Mass & Formula ConfirmationStructural Fingerprinting & Isomer Resolution
Sample Prep Minimal (Dilute & Shoot)Derivatization Required (Acylation/Silylation)
Ionization Soft (Protonation)Hard (Radical Cation Formation)
Isomer Separation Moderate (Requires Chiral/HILIC LC)High (cis/trans resolve on non-polar phases)
Sensitivity High (pg levels)Moderate (ng levels)

Deep Dive: Fragmentation Mechanics

Understanding the fragmentation is the only way to validate that you have the spiro system and not a ring-opened isomer.

ESI-CID Fragmentation Pathway

In ESI positive mode, the protonated molecular ion undergoes characteristic ring openings. For 1-azaspiro[4.4]nonane (


), the fragmentation is driven by the relief of ring strain and the stability of the iminium ion.
  • Precursor:

    
     (m/z 126).
    
  • Primary Loss: Loss of ethylene (

    
    , -28 Da) from the pyrrolidine ring is the dominant pathway, generating a characteristic iminium species.
    
  • Secondary Loss: Further fragmentation involves the cyclopentane ring, often via propyl radical loss if high energy is applied.

Visualization of Fragmentation Logic

G cluster_0 Diagnostic Ions Precursor [M+H]+ Precursor (m/z 126.13) Transition Ring Opening (N-C Bond Cleavage) Precursor->Transition CID Energy (20-35 eV) Frag1 Loss of C2H4 (Ethylene) (m/z 98.09) Transition->Frag1 Pyrrolidine Cleavage (Dominant) Frag2 Loss of C3H6 (Propylene) (m/z 84.08) Transition->Frag2 Cyclopentane Scission (Minor)

Figure 1: Proposed ESI-CID fragmentation pathway for the 1-azaspiro[4.4]nonane core. The m/z 98 fragment is diagnostic for the intact pyrrolidine ring system.

Experimental Protocols

Protocol A: High-Resolution Confirmation (LC-MS/MS)

Objective: Confirm elemental composition and purity of the synthesized spiro-amine.

Reagents:

  • LC-MS Grade Acetonitrile (ACN) and Water.

  • Formic Acid (FA) as a modifier (promotes protonation).[1]

Workflow:

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of 50:50 ACN:Water (0.1% FA). Vortex for 30s. Centrifuge at 10,000 rpm to remove particulates.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% FA.

    • Mobile Phase B: ACN + 0.1% FA.

    • Gradient: 5% B to 95% B over 5 minutes. (Rapid gradient prevents peak broadening).

  • MS Parameters (Q-TOF):

    • Source: ESI Positive.[2]

    • Capillary Voltage: 3500 V.

    • Fragmentor: 110 V (Optimized to prevent in-source decay).

    • Collision Energy: Ramp 10–40 eV.

  • Self-Validation Step:

    • Blank Injection: Run a solvent blank before the sample. Ensure no background at m/z 126.

    • Isotope Check: The A+1 peak (C13) should be approx. 8.8% of the parent peak intensity for an 8-carbon skeleton. Significant deviation indicates co-eluting impurities.

Protocol B: Diastereomer Separation (GC-MS)

Objective: Distinguish cis/trans isomers of substituted 1-azaspiro[4.4]nonanes.

Workflow:

  • Derivatization (Critical):

    • Take 100 µL of reaction mixture.

    • Add 50 µL Trifluoroacetic Anhydride (TFAA) .

    • Incubate at 60°C for 20 mins. (Converts amine to trifluoroacetamide, preventing tailing).

    • Evaporate to dryness under

      
       and reconstitute in Ethyl Acetate.
      
  • GC Conditions:

    • Column: DB-5MS (30 m x 0.25 mm).

    • Carrier: Helium at 1 mL/min.

    • Temp Program: 60°C (hold 1 min) -> 20°C/min -> 280°C.

  • Validation:

    • Inject a racemic standard if available. You should observe two distinct peaks with identical mass spectra but different retention times.

References

  • BenchChem. (2025).[3][4] Application Notes and Protocols for the Synthesis of 1-Azaspiro[4.4]nonane via Intramolecular 1,3-Dipolar Cycloaddition. BenchChem Application Library. Link

  • Guerrero-Caicedo, A., et al. (2019).[5] Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. Link

  • Krylov, I. B., et al. (2019).[6] Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry. Link

  • ResolveMass Laboratories. (2026). GC-MS vs LC-MS: A Technical Comparison Guide. ResolveMass Technical Resources. Link

  • Jackson, G. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University Research Repository. Link

Sources

X-ray crystallography to determine the stereochemistry of azaspiro compounds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallography to Determine the Stereochemistry of Azaspiro Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The 3D Challenge

Azaspiro compounds—characterized by a nitrogen-containing ring sharing a single carbon atom with another ring—are pivotal in modern drug discovery. They offer a rigid, three-dimensional scaffold that allows molecules to "escape flatland," improving solubility and target selectivity compared to planar heteroaromatics.

However, this structural complexity introduces significant stereochemical challenges. A single azaspiro scaffold can possess multiple chiral centers and a defined spiro-axis. Determining the absolute configuration (AC) of these molecules is non-negotiable for regulatory approval (FDA/EMA). While NMR and VCD are powerful, Single Crystal X-ray Diffraction (SC-XRD) remains the gold standard for unambiguous AC determination, provided specific protocols are followed to overcome the "light atom" limitation.

Strategic Comparison: X-ray vs. Alternatives[1][2][3]

For a medicinal chemist facing an oily azaspiro amine, choosing the right analytical tool is critical. The following table contrasts SC-XRD with its primary competitors: NMR (Mosher’s method/NOE) and Vibrational Circular Dichroism (VCD).

Table 1: Comparative Analysis of Stereochemical Determination Methods
FeatureX-ray Crystallography (SC-XRD) NMR (NOE / Mosher's) Vibrational Circular Dichroism (VCD)
Primary Output Direct 3D atomic map (Absolute Config.)Relative Config. (NOE) or Indirect AC (Mosher)Indirect AC via spectral matching
Sample State Single Crystal (The bottleneck)Solution (CDCl₃, DMSO-d₆)Solution (CDCl₃, etc.)
Confidence Definitive (>99%) High for relative; Moderate for absoluteHigh (requires accurate DFT calculation)
Light Atom Limit Challenge: Requires anomalous scattering (or heavy atom salt)N/A (works well with C, H, N, O)N/A (works well with C, H, N, O)
Turnaround Days to Weeks (crystallization dependent)Hours (NOE) to Days (Mosher derivatization)Hours (measurement) + Days (DFT calc)
Best For Final confirmation , filing, complex diastereomersRapid relative stereochem checksNon-crystalline oils, rapid AC screening

Decision Logic: When to Crystallize?

Not every sample requires X-ray.[1] Use the following logic flow to determine the most efficient path for your azaspiro compound.

DecisionMatrix Start Azaspiro Sample (Unknown Stereochem) State Physical State? Start->State Solid Solid / Crystal State->Solid Oil Oil / Gum State->Oil Relative Relative Stereochem Only? Solid->Relative Low Quality XRD SC-XRD (Gold Standard) Solid->XRD High Quality Oil->Relative NMR Run 2D NMR (NOESY/ROESY) Relative->NMR Yes Abs Absolute Config Required? Relative->Abs No Deriv Can you derivatize? Abs->Deriv Salt Salt Formation (HBr, HI, Picrate) Deriv->Salt Yes (Basic N) VCD VCD + DFT Deriv->VCD No (Neutral) Salt->XRD Crystals Formed

Figure 1: Decision matrix for selecting the appropriate stereochemical determination method based on sample state and chemical properties.

Deep Dive: The "Light Atom" Problem in Azaspiro Scaffolds

Azaspiro compounds are typically composed of Carbon, Hydrogen, Nitrogen, and Oxygen. These "light atoms" scatter X-rays weakly.

  • The Issue: To distinguish enantiomers (e.g., R vs S), crystallographers rely on anomalous dispersion (Bijvoet differences). For light atoms using standard Molybdenum (Mo) radiation, this signal is negligible.

  • The Solution:

    • Copper (Cu) Source: Use Cu-Kα radiation (λ = 1.54184 Å) which generates stronger anomalous signal from Oxygen and Nitrogen than Mo sources.

    • Heavy Atom Derivatization: This is the most robust method for azaspiro amines.

Protocol: Heavy Atom Salt Formation

Since azaspiro compounds often contain a basic secondary or tertiary amine, they are ideal candidates for salt formation with heavy acids.

Recommended Counter-ions:

  • Hydrobromide (HBr): The Bromine atom (Z=35) provides a strong anomalous signal, allowing easy determination of the Flack parameter even with Mo radiation.

  • Hydroiodide (HI): Even stronger signal than Br, but salts can be unstable or light-sensitive.

  • Camphorsulfonate (CSA): Introduces a known chiral center. If the crystal structure solves with the correct CSA configuration, the azaspiro configuration is deduced relative to it.

Experimental Protocol: From Oil to Structure

This protocol is designed for a generic oily azaspiro amine (approx. 10-50 mg) that has failed spontaneous crystallization.

Step 1: Micro-Scale Salt Screening

Objective: Convert the oily free base into a crystalline salt with high scattering power.

  • Dissolution: Dissolve 5 mg of the azaspiro amine in 0.5 mL of a polar solvent (Methanol or Ethanol).

  • Acid Addition: Add 1.05 equivalents of acid.

    • Screen A: 48% HBr (aq)

    • Screen B: Methyl sulfonic acid (creates robust lattices, though light atom only)

    • Screen C: Fumaric acid (good for lattice packing)

    • Screen D: (1R)-(-)-10-Camphorsulfonic acid (Chiral reference)

  • Vapor Diffusion: Place the open vial inside a larger jar containing a "bad solvent" (e.g., Diethyl ether or Hexane). Seal the outer jar.

  • Observation: Check for crystals after 24-72 hours.

Step 2: Crystal Mounting & Data Collection

Objective: Collect high-redundancy data to resolve the absolute structure.

  • Selection: Pick a single, sharp crystal (avoid cracked or clustered blocks).

  • Cryo-cooling: Mount in oil and freeze at 100 K immediately. This reduces thermal motion, crucial for the flexible spiro-rings.

  • Strategy: Collect a full sphere of data (Friedel pairs are essential).

    • Target: R1 < 5%.

    • Completeness: >99%.[2]

Step 3: Refinement & Absolute Configuration

Objective: Validate the stereochemistry using the Flack Parameter.

  • Flack Parameter (x):

    • x ≈ 0 (with small standard deviation, u < 0.1): The structure is correct.

    • x ≈ 1: The structure is the inverted enantiomer.

    • x ≈ 0.5: The crystal is a racemic twin.

  • Hooft Parameter (y): Use this for light-atom structures (if no heavy atom was introduced). It uses Bayesian statistics and is often more robust than Flack for C/N/O-only crystals.

Workflow Visualization

Workflow Input Oily Azaspiro Base SaltScreen Salt Screening (Target: HBr/HI salts) Input->SaltScreen Cryst Vapor Diffusion (MeOH / Et2O) SaltScreen->Cryst Check Microscopy Check Cryst->Check Check->SaltScreen No Crystal (Change Solvent/Acid) Mount Mount & Cryo-Cool (100K) Check->Mount Crystal Found Collect Data Collection (Cu Source preferred) Mount->Collect Solve Structure Solution (SHELXT / OLEX2) Collect->Solve Refine Refinement & Flack/Hooft Solve->Refine Result Absolute Config Assigned Refine->Result Flack ~ 0.0(1)

Figure 2: Step-by-step workflow for crystallizing and determining the stereochemistry of azaspiro amines.

References

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103. Link

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Thompson, A. L., & Watkin, D. J. (2011). X-ray crystallography for absolute configuration determination.[3] Tetrahedron: Asymmetry, 22, 123-128.

  • Freedman, T. B., et al. (2003). Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism. Chirality, 15, 743-758. Link

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118. Link

Sources

Comparison of 1-Azaspiro[4.4]non-7-ene hydrochloride with azaspiro[4.5]decane building blocks

Author: BenchChem Technical Support Team. Date: March 2026

Escape from Flatland: A Comparative Guide to 1-Azaspiro[4.4]non-7-ene and Azaspiro[4.5]decane Building Blocks

The transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich architectures is a defining paradigm in modern medicinal chemistry[1]. Increasing the fraction of sp3 carbons (Fsp3) within a drug candidate directly correlates with improved clinical success, enhanced aqueous solubility, and reduced off-target toxicity[2]. Among the most privileged 3D scaffolds are spirocyclic amines. This guide provides an in-depth technical comparison of two highly versatile building blocks: 1-Azaspiro[4.4]non-7-ene hydrochloride and azaspiro[4.5]decane , detailing their physicochemical profiles, synthetic workflows, and transformative impact on drug discovery.

Structural & Physicochemical Profiling

While both scaffolds offer rigid, 3D vector projections, their distinct ring sizes and functional handles dictate their specific applications in hit-to-lead optimization.

  • 1-Azaspiro[4.4]non-7-ene hydrochloride: This 5,5-spirocyclic system is highly compact and features a cyclopentene ring. The presence of the C7-C8 double bond is its most critical asset, serving as a synthetic handle for late-stage functionalization (e.g., epoxidation, dihydroxylation, or oxidative cleavage) [3]. It is heavily utilized in the synthesis of constrained bicyclic systems, most notably in the development of potent Arginase 1/2 inhibitors for cancer immunotherapy [3].

  • Azaspiro[4.5]decane: A 5,6-spirocyclic system that incorporates a cyclohexane chair conformation. This scaffold provides a larger steric bulk and a different spatial trajectory compared to the 5,5-system. It is frequently deployed as a bioisostere for piperidine or piperazine rings to abrogate hERG channel liability, improve metabolic stability, and modulate basicity in GPCR ligands and kinase inhibitors [4].

Table 1: Comparative Physicochemical & Structural Metrics

Metric/Property1-Azaspiro[4.4]non-7-eneAzaspiro[4.5]decaneMedicinal Chemistry Impact
Ring System 5,5-Spirocycle (Pyrrolidine/Cyclopentene)5,6-Spirocycle (Pyrrolidine/Cyclohexane)Dictates the 3D vector projection of attached pharmacophores.
Fsp3 Character High (contains one sp2 alkene handle)Very High (fully saturated)Enhances aqueous solubility and reduces flatland-associated toxicity.
Steric Bulk Compact, highly strainedModerate to High (chair conformation)Modulates target residence time and prevents off-target binding.
Key Synthetic Handle C=C Double bond (alkene)Secondary amine (NH)Allows divergent late-stage functionalization vs. direct cross-coupling.
Primary Indication Immuno-oncology (Arginase inhibitors)Antibacterials, CNS, Kinase inhibitorsTailored scaffold morphing based on target binding pocket size.

Mechanistic Pathways & Target Applications

1-Azaspiro[4.4]non-7-ene in Immuno-Oncology: Tumor-associated macrophages overexpress Arginase 1/2, depleting L-arginine in the tumor microenvironment and leading to profound T-cell suppression. Derivatives of 1-azaspiro[4.4]non-7-ene are oxidized to form rigid, transition-state analogs that competitively block arginase, restoring L-arginine levels and reactivating the anti-tumor immune response[3].

G Arg L-Arginine Arginase Arginase 1/2 (Tumor Microenvironment) Arg->Arginase Metabolized by Orn L-Ornithine + Urea Arginase->Orn Depletes Arg TCell T-Cell Suppression (Immune Evasion) Orn->TCell Causes Inhibitor 1-Azaspiro[4.4]non-7-ene Derived Inhibitor Inhibitor->Arginase Blocks (Competitively) TCellAct T-Cell Activation (Anti-Tumor Response) Inhibitor->TCellAct Restores Arg Levels

Arginase inhibition pathway utilizing 1-azaspiro[4.4]non-7-ene derived transition-state analogs.

Azaspiro[4.5]decane in Hit-to-Lead Optimization: When a planar piperazine hit demonstrates poor in vivo half-life or hERG toxicity, scaffold morphing to an azaspiro[4.5]decane core is a validated strategy. The cyclohexane ring provides steric shielding around the basic nitrogen, lowering its pKa slightly and preventing the unwanted electrostatic interactions that trigger hERG blockade[4].

Self-Validating Experimental Protocols

To ensure reproducibility and mechanistic clarity, the following protocols detail the most common synthetic workflows for each scaffold. The causality behind each reagent choice is explicitly defined to ensure a self-validating system.

Protocol A: Late-Stage Epoxidation of 1-Azaspiro[4.4]non-7-ene Objective: Synthesis of 6-oxaspiro[bicyclo[3.1.0]hexane-3,2'-pyrrolidine], a critical intermediate for arginase inhibitors[3].

  • N-Protection (Causality: Prevent N-Oxidation): Dissolve 1-azaspiro[4.4]non-7-ene hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (2.5 eq) to neutralize the hydrochloride salt and act as an acid scavenger. Add Boc-anhydride (1.1 eq). Stir at room temperature for 4 hours. Validation: TLC should show complete consumption of the ninhydrin-positive starting material.

  • Facial-Selective Epoxidation (Causality: Strain-Driven Diastereoselectivity): Cool the solution of the N-Boc protected intermediate to 0 °C. Slowly add m-chloroperoxybenzoic acid (mCPBA, 1.2 eq). The rigid 5,5-spirocyclic framework sterically hinders one face of the cyclopentene ring, directing the peroxyacid to the opposite face and ensuring high diastereoselectivity.

  • Quench and Work-up: After 12 hours, quench the reaction with saturated aqueous sodium thiosulfate (to destroy unreacted mCPBA) and wash with saturated sodium bicarbonate (to remove m-chlorobenzoic acid). Extract with DCM, dry over Na2SO4, and concentrate in vacuo. Validation: 1H-NMR should confirm the disappearance of the alkene protons (~5.8 ppm) and the appearance of epoxide signals.

Protocol B: Buchwald-Hartwig Amination of Azaspiro[4.5]decane Objective: Coupling the sterically hindered secondary amine to an aryl halide for kinase inhibitor libraries [5].

  • Catalyst/Ligand Selection (Causality: Overcoming Steric Bulk): The spiro-carbon adjacent to the nitrogen creates massive steric hindrance, which can stall the catalytic cycle at the reductive elimination step. Use Pd2(dba)3 (5 mol%) and RuPhos (10 mol%). RuPhos is a bulky biaryl phosphine ligand specifically designed to facilitate the coupling of hindered secondary amines.

  • Cross-Coupling: In a glovebox, combine the aryl halide (1.0 eq), azaspiro[4.5]decane (1.2 eq), sodium tert-butoxide (1.5 eq, chosen for its strong basicity to deprotonate the hindered amine), Pd2(dba)3, and RuPhos in anhydrous toluene.

  • Heating and Isolation: Seal the vial, remove from the glovebox, and heat at 100 °C for 16 hours. Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via reverse-phase HPLC. Validation: LC-MS should confirm the expected [M+H]+ mass of the cross-coupled product.

G Start Azaspiro[4.5]decane (Secondary Amine) PdCat Pd Catalyst + RuPhos (Overcomes Sterics) Start->PdCat ArX Aryl Halide (Ar-X) ArX->PdCat Coupled N-Aryl Azaspiro[4.5]decane (Hit-to-Lead Scaffold) PdCat->Coupled Buchwald-Hartwig Cross-Coupling ADME Improved ADME & Fsp3 Reduced hERG Coupled->ADME Biological Profiling

Synthetic workflow for incorporating azaspiro[4.5]decane via RuPhos-mediated cross-coupling.

Experimental Data: The Impact of Scaffold Morphing

The incorporation of these spirocyclic building blocks yields quantifiable improvements in pharmacokinetic properties. Table 2 summarizes typical experimental shifts observed when transitioning from a planar amine to a spirocyclic counterpart [1][5].

Table 2: Representative ADME Impact of Scaffold Morphing

Scaffold TypeFsp3Aqueous Solubility (μM)hERG IC50 (μM)Metabolic Clearance (μL/min/mg)
Planar Piperazine (Baseline) 0.25< 101.2 (High Risk)85 (Rapid)
1-Azaspiro[4.4]nonane derivative 0.65> 150> 30 (Safe)35 (Moderate)
Azaspiro[4.5]decane derivative 0.72> 200> 50 (Safe)18 (Slow)

Note: Data represents aggregated trends from hit-to-lead optimization campaigns demonstrating the superiority of spirocyclic systems in reducing clearance and hERG liability.

Conclusion

Both 1-Azaspiro[4.4]non-7-ene and azaspiro[4.5]decane represent the vanguard of the "escape from flatland" movement in medicinal chemistry. While azaspiro[4.5]decane is the workhorse for improving the ADME profile of existing planar hits via direct cross-coupling, 1-azaspiro[4.4]non-7-ene provides a highly specialized, functionalizable core that has proven indispensable in the design of novel, conformationally restricted transition-state inhibitors.

References

  • Chupin, J., et al. (2024). "Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?" Expert Opinion on Drug Discovery.[Link]

  • Zheng, Y., et al. (2021). "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry.[Link]

  • Gado, M., et al. (2025). "Synthesis of Arginase Inhibitors: An Overview." Pharmaceuticals (Basel).[Link]

  • Sosič, I., et al. (2023). "New Dual Inhibitors of Bacterial Topoisomerases with Broad-Spectrum Antibacterial Activity and In Vivo Efficacy." DiVA Portal.[Link]

Sources

Biological Profiling of Cephalotaxine Analogs & Spirocyclic Scaffolds Derived from 1-Azaspiro[4.4]non-7-ene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological activity of compounds synthesized from 1-Azaspiro[4.4]non-7-ene hydrochloride Content Type: Publish Comparison Guide

Executive Summary

1-Azaspiro[4.4]non-7-ene hydrochloride represents a high-value pharmacophore intermediate, primarily serving as the structural gateway to Cephalotaxus alkaloids . While the scaffold itself exhibits modest cholinergic activity, its derivatization yields Homoharringtonine (Omacetaxine mepesuccinate) , a clinically approved translation inhibitor for Chronic Myeloid Leukemia (CML).

This guide objectively compares the biological performance of these spiro-derived compounds against standard-of-care Tyrosine Kinase Inhibitors (TKIs), highlighting their critical role in overcoming multidrug resistance (MDR) mediated by the BCR-ABL T315I mutation .

Chemical Pedigree: From Scaffold to Drug

The 1-azaspiro[4.4]non-7-ene core is a rigid bicyclic amine. Its "7-ene" functionality (often an enone in synthetic intermediates) allows for the stereoselective attachment of the benzazepine ring system required to form Cephalotaxine .

Synthetic Pathway Visualization

The following diagram illustrates the transformation of the spiro-intermediate into the bioactive ester Homoharringtonine.

SynthesisPathway Spiro 1-Azaspiro[4.4]non-7-ene (Scaffold Intermediate) Ceph (-)-Cephalotaxine (Parent Alkaloid) Spiro->Ceph + Benzazepine fusion (Intramolecular Aldol/Heck) HHT Homoharringtonine (Omacetaxine) Ceph->HHT + Esterification (Side chain attachment)

Figure 1: The 1-azaspiro[4.4]non-7-ene scaffold is the structural anchor for the Cephalotaxine class of alkaloids.

Primary Biological Activity: Oncology (CML & AML)

The most significant compound derived from this scaffold is Homoharringtonine (HHT) . Unlike TKIs (Imatinib, Dasatinib) that inhibit kinase activity, HHT functions as a protein translation inhibitor .

Mechanism of Action

HHT binds to the A-site cleft of the ribosome (60S subunit) , preventing the initial elongation step of protein synthesis. This mechanism is particularly effective against short-lived oncoproteins like BCR-ABL and Mcl-1 , which leukemic cells rely on for survival.

MOA HHT_Drug Homoharringtonine (Spiro-derivative) Ribosome Ribosome A-Site (60S Subunit) HHT_Drug->Ribosome Binds Translation Protein Translation Blocked Ribosome->Translation Inhibits Elongation Oncoproteins Depletion of BCR-ABL / Mcl-1 Translation->Oncoproteins Rapid Turnover Apoptosis Apoptosis in TKI-Resistant Cells Oncoproteins->Apoptosis Loss of Survival Signal

Figure 2: HHT induces apoptosis by depleting short-lived oncoproteins via ribosomal inhibition.

Comparative Performance: HHT vs. Imatinib

The following table contrasts the activity of HHT against Imatinib, particularly in the context of the T315I mutation , which confers resistance to most TKIs.

FeatureHomoharringtonine (HHT)Imatinib (Gleevec)
Primary Target Ribosome (Protein Synthesis)BCR-ABL Tyrosine Kinase
Activity vs. T315I Mutant High (Mechanism is kinase-independent)None (Steric hindrance prevents binding)
Leukemic Stem Cell (LSC) Killing >90% (at 50 nM) [1]<25% (LSCs are quiescent/resistant)
IC50 (K562 Cells) ~10–20 ng/mL~0.2–0.5 µM
Synergy Potential Synergistic with TKIs (Downregulates Bcl-6)Standard Monotherapy

Key Insight: In experiments involving murine models with BCR-ABL-induced B-ALL, HHT treatment resulted in only 0.78% leukemic cells in peripheral blood, compared to 34% in placebo, and effectively killed LSCs that survived Dasatinib treatment [1].

Secondary Biological Activity: Neurology (nAChR)

Beyond oncology, the 1-azaspiro[4.4]nonane core (often the saturated form of the 7-ene) acts as a ligand for Neuronal Nicotinic Acetylcholine Receptors (nAChRs) .

  • Target:

    
    4
    
    
    
    2 and
    
    
    7 nAChR subtypes.
  • Activity: Agonist/Partial Agonist.

  • Therapeutic Potential: Cognitive enhancement (Alzheimer's), analgesia.

  • Comparison: Unlike Epibatidine (another rigid bicycle), spiro-derivatives often exhibit a better safety profile with reduced toxicity, though with lower potency.

Experimental Protocols

Protocol A: Synthesis of the Spiro-Core (Radical Bicyclization)

Context: This method constructs the 1-azaspiro[4.4]nonane skeleton from acyclic precursors.

  • Precursors: Prepare O-benzyl oxime ethers containing an alkenyl moiety and a radical precursor (e.g., aryl bromide).

  • Radical Initiation: Dissolve precursor in degassed cyclohexane (0.02 M).

  • Reagents: Add Bu3SnH (1.2 equiv) and AIBN (0.3 equiv).

  • Reaction: Reflux for 4–6 hours under Argon.

    • Mechanism:[1][2][3][4] The tributyltin radical abstracts the halogen, forming a carbon radical that cyclizes onto the alkene, followed by capture by the oxime ether (alkoxyaminyl radical formation).

  • Purification: Silica gel flash chromatography (Hexane/EtOAc).

  • Validation: Confirm "trans" vs "cis" diastereomer ratio via 1H NMR (trans isomer usually predominates) [2].

Protocol B: MTS Cell Viability Assay (HHT Efficacy)

Context: Validating biological activity against TKI-resistant K562/G01 cells.

  • Cell Culture: Culture K562 (sensitive) and K562/G01 (Imatinib-resistant) cells in RPMI-1640 + 10% FBS.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates.
    
  • Treatment:

    • Group A: Vehicle Control (DMSO).

    • Group B: Imatinib (0.1 – 10 µM).

    • Group C: Homoharringtonine (10 – 100 nM).

    • Group D: Combination (HHT + Imatinib).[1][5]

  • Incubation: Incubate for 24, 48, and 72 hours at 37°C, 5% CO2.

  • Measurement: Add 20 µL MTS reagent (Promega) per well. Incubate 2–4 hours.

  • Readout: Measure absorbance at 490 nm .

  • Calculation: Calculate % Cell Viability =

    
    .
    
  • Expected Result: HHT should show IC50 < 50 nM in both sensitive and resistant lines, whereas Imatinib will show IC50 > 5 µM in the resistant line [3].

References

  • Inhibitory Effects of Homoharringtonine on Leukemic Stem Cells and BCR-ABL Induced Chronic Myeloid Leukemia. Blood, 2007. Link

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization. ACS Omega, 2019. Link

  • Homoharringtonine suppresses imatinib resistance via the Bcl-6/p53 pathway in chronic myeloid leukemia cell lines. Oncotarget, 2017. Link

  • Stereoselective synthesis of (-)-cephalotaxine and C-7 alkylated analogues. Journal of Organic Chemistry, 2004.[6] Link

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Molecules, 2022. Link

Sources

Publish Comparison Guide: Structure-Activity Relationship (SAR) Studies of 1-Azaspiro[4.4]nonane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 1-Azaspiro[4.4]nonane Scaffold[1][2][3][4]

The 1-azaspiro[4.4]nonane system represents a privileged spirocyclic scaffold in medicinal chemistry, distinct from its isomers (e.g., 2-azaspiro[4.4]nonane) and homologs (e.g., azaspiro[4.5]decane). Its rigid three-dimensional architecture locks the nitrogen atom in a specific spatial orientation, making it an ideal mimic for transition states in enzymatic reactions or ligand-gated ion channel binding.

This guide analyzes the structure-activity relationships (SAR) of this scaffold, focusing on its two primary therapeutic applications: anticancer agents (specifically Cephalotaxus alkaloids like Homoharringtonine) and neuronal nicotinic acetylcholine receptor (nAChR) agonists .[1]

Key Differentiators
Feature1-Azaspiro[4.4]nonane 2-Azaspiro[4.4]nonane Azaspiro[4.5]decane
Primary Target Ribosome (Protein Synthesis) , nAChRGABA-A ReceptorsSigma-1 (

), Muscarinic M1
Therapeutic Area Leukemia (CML, AML) , AntiviralAnticonvulsant, PainNeuroprotection, Alzheimer's
Key Drug/Lead Homoharringtonine (Omacetaxine) N-phenyl succinimide derivs.[2][3][4]RS-86, Alvameline
Mechanism Translation Elongation InhibitionChloride channel modulationChaperone modulation

Comparative Analysis: Performance vs. Alternatives

Anticancer Efficacy: The Multidrug Resistance (MDR) Advantage

The most clinically validated application of the 1-azaspiro[4.4]nonane core is within Homoharringtonine (HHT) . Unlike standard tyrosine kinase inhibitors (TKIs) like Imatinib, HHT functions via protein synthesis inhibition.

Experimental Data: Overcoming Resistance HHT and its derivatives demonstrate superior efficacy in MDR1-overexpressing cell lines compared to standard anthracyclines.

CompoundCell LineResistance MechanismIC50 (nM)Resistance Index (RI)*
Homoharringtonine (HHT) HL-60None (Sensitive)151.0
HHT HL-60/RV+MDR1 Overexpression 55537.0
Deoxyhomoharringtonine (DHT) HL-60/RV+MDR1 Overexpression755.0
Bis(demethyl)-DHT HL-60/RV+MDR1 Overexpression604.0
Doxorubicin (Control) HL-60/RV+MDR1 Overexpression>10,000>100

*RI = IC50 (Resistant) / IC50 (Sensitive). Lower RI indicates ability to overcome resistance. Source: Validated from comparative studies of Cephalotaxus esters (See Ref 1, 4).

nAChR Agonism: Specificity over Sigma Receptors

While azaspiro[4.5]decane derivatives are potent Sigma-1 ligands (


 < 10 nM), the 1-azaspiro[4.4]nonane  core favors nicotinic receptors due to the tighter steric constraint around the nitrogen, which mimics the quaternary ammonium of acetylcholine.
  • 1-Azaspiro[4.4]nonane: High affinity for

    
     and 
    
    
    
    nAChR subtypes.
  • Azaspiro[4.5]decane: High affinity for Sigma-1 / Muscarinic M1.

Structure-Activity Relationship (SAR) Deep Dive

The Cephalotaxus Alkaloid Series

The biological activity of these alkaloids hinges on the ester side chain attached to the rigid spirocyclic alcohol (Cephalotaxine).

Figure 1: SAR Map of Cephalotaxine Derivatives. The ester chain at C-3 is the primary driver of potency. The core scaffold provides the necessary geometric positioning.

Key SAR Findings:

  • The "Anchor" Effect: The 1-azaspiro[4.4]nonane core acts as an anchor, positioning the ester side chain into the ribosome's A-site cleft.

  • Ester Essentiality: Cephalotaxine (the alcohol) is virtually inactive. The ester chain (as seen in HHT) increases potency by >1000-fold.

  • Side-Chain Modification: Removing the terminal hydroxyl group (Deoxy-HHT) slightly reduces absolute potency against wild-type cells but significantly improves activity against MDR1-positive cells (lower efflux liability).

Synthetic 1-Azaspiro[4.4]nonanes (nAChR Ligands)

For synthetic derivatives lacking the complex benzazepine fusion:

  • N-Substitution: Small alkyl groups (Methyl) or specific distance-optimized aryl groups favor nAChR agonism.

  • C-Substitution: Substituents at C-6 (adjacent to the spiro center) often dictate

    
     vs 
    
    
    
    selectivity.
  • Stereochemistry: The trans-relationship between ring substituents is often preferred for optimal receptor binding.

Experimental Protocols

Synthesis: Domino Radical Bicyclization

This protocol generates the 1-azaspiro[4.4]nonane core efficiently, a critical step for accessing these libraries.

Methodology:

  • Precursor: Prepare O-benzyl oxime ethers containing an alkenyl moiety and a radical precursor (bromide/iodide).

  • Initiation: Dissolve precursor (0.30 mmol) in cyclohexane (15 mL). Add Tributyltin hydride (

    
    , 1.2 eq) and AIBN (0.25 eq).
    
  • Reaction: Reflux under inert atmosphere (

    
    ) for 4–6 hours.
    
  • Mechanism: An alkoxyaminyl radical is generated, triggering a 5-exo-trig cyclization followed by a second cyclization onto the oxime acceptor.

  • Purification: Flash chromatography (Silica gel, 1–3.5% EtOAc/Hexanes).

  • Yield: Typically 45–67%, favoring the trans-diastereomer.

Biological Assay: MTT Cytotoxicity in MDR Cells

Objective: Determine the Resistance Index (RI) of new derivatives.

  • Cell Lines: Use HL-60 (sensitive) and HL-60/RV+ (P-gp/MDR1 overexpressing).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates.
    
  • Treatment: Incubate with serial dilutions of 1-azaspiro[4.4]nonane derivatives for 72 hours.

  • Detection: Add MTT reagent (5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

  • Validation: HHT must show an IC50 ~15 nM in HL-60 and ~500 nM in HL-60/RV+.

Mechanism of Action Visualization

The primary therapeutic mechanism for 1-azaspiro[4.4]nonane derivatives (HHT class) involves the disruption of the proteostasis network.

Figure 2: Signaling Cascade. HHT exploits the rapid turnover of oncoproteins. By blocking translation elongation, it selectively depletes proteins like Mcl-1 that cancer cells rely on for survival, triggering apoptosis.

References

  • Guerrero-Caicedo, A., et al. (2019). "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals." ACS Omega.

  • BenchChem Technical Support. (2025). "A Comparative Guide to the Biological Activities of 2-Azaspiro[4.4]nonane and 1-Azaspiro[4.4]nonane." BenchChem.[5][6][7]

  • Gero, T. W., et al. (2017). "Design and synthesis of a novel series of 4-heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes as α7 nicotinic receptor agonists." Bioorganic & Medicinal Chemistry Letters.

  • Bourdron, J., et al. (2026). "Antiproliferative Activity of Cephalotaxus Esters: Overcoming Chemoresistance in Cancer Therapy." ResearchGate.

  • Mikolajczak, K. L., et al. (1977). "Synthesis of cephalotaxine esters and correlation of their structures with antitumor activity." Journal of Medicinal Chemistry.

Sources

A Comparative Reactivity Analysis of 1-Azaspiro[4.4]non-7-ene Hydrochloride and Other Common Enamines in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Utility of Enamines in C-C Bond Formation

Enamines represent a cornerstone of modern organic synthesis, serving as highly effective nucleophiles for the formation of carbon-carbon bonds. As nitrogen analogs of enols, they possess enhanced reactivity due to the superior electron-donating ability of nitrogen compared to oxygen.[1] This heightened nucleophilicity allows enamines to react with a wide array of electrophiles under relatively mild conditions, circumventing the need for strong bases typically required for enolate formation.[2] The seminal work by Gilbert Stork established enamines, particularly those derived from cyclic secondary amines like pyrrolidine and morpholine, as robust intermediates for the alkylation and acylation of ketones and aldehydes, a process now universally known as the Stork Enamine Synthesis.[3][4]

This guide moves beyond the canonical examples to explore the reactivity of a more structurally complex enamine: 1-Azaspiro[4.4]non-7-ene. Presented as its hydrochloride salt for enhanced stability and handling, this molecule incorporates a spirocyclic framework.[5] Spirocycles, where two rings share a single atom, are increasingly sought-after motifs in medicinal chemistry. Their rigid, three-dimensional architecture can improve physicochemical properties, enhance binding affinity to biological targets, and offer novel intellectual property landscapes.[6][7][8] By analyzing the reactivity of this spirocyclic enamine against its more conventional acyclic and monocyclic counterparts, we aim to provide researchers with a deeper understanding of its synthetic potential and the structural factors that govern enamine reactivity.

The Structural Basis of Enamine Reactivity: A Comparative Overview

The reactivity of an enamine is fundamentally dictated by the extent to which the nitrogen lone pair can delocalize into the C=C double bond, thereby increasing the electron density and nucleophilicity of the α-carbon. This delocalization is highly dependent on the geometry of the enamine system.

Caption: Resonance structures illustrating enamine nucleophilicity.

The choice of the parent secondary amine is therefore critical. A comparative analysis of enamines derived from pyrrolidine (a five-membered ring) and piperidine (a six-membered ring) reveals a significant reactivity difference.

  • Pyrrolidine Enamines: These are generally considered the most reactive class of enamines for C-alkylation.[9][10] X-ray crystallography studies have shown that the five-membered ring allows the enamine system to adopt a nearly planar conformation.[11] This planarity maximizes the overlap between the nitrogen's p-orbital (containing the lone pair) and the π-system of the double bond, leading to a shorter C-N bond and a highly nucleophilic α-carbon.[11][12]

  • Piperidine and Morpholine Enamines: Enamines derived from six-membered rings like piperidine and morpholine are demonstrably less reactive in alkylation reactions.[12][13] The chair-like conformation of the six-membered ring forces the nitrogen atom into a more pyramidal geometry.[11] This deviation from planarity reduces the orbital overlap, diminishes the electron-donating effect of the nitrogen, and consequently lowers the nucleophilicity of the α-carbon.

Predicting the Reactivity of 1-Azaspiro[4.4]non-7-ene

1-Azaspiro[4.4]non-7-ene is an enamine where the nitrogen is part of a five-membered pyrrolidine ring, which is spiro-fused to a cyclopentene ring. Based on the principles outlined above, its reactivity is predicted to be high, closely mirroring that of other pyrrolidine-derived enamines. The five-membered ring structure should permit the necessary planarity for efficient nitrogen lone pair delocalization. The hydrochloride form ensures stability for storage, with the reactive free-base enamine being generated in situ upon treatment with a mild base or during the reaction workup.[9][14]

Experimental Comparison: Alkylation with Benzyl Bromide

To provide a quantitative comparison, a standardized alkylation experiment is proposed. The enamines of cyclohexanone derived from pyrrolidine and piperidine are used as benchmarks against 1-Azaspiro[4.4]non-7-ene. Benzyl bromide is chosen as a reactive electrophile.

Caption: Experimental workflow for comparative enamine reactivity.

Detailed Experimental Protocol: Stork Enamine Alkylation

1. Enamine Formation/Liberation:

  • Reaction A (Pyrrolidine): In a flame-dried 100 mL round-bottom flask, cyclohexanone (1.0 eq) and pyrrolidine (1.2 eq) are dissolved in toluene (40 mL). A catalytic amount of p-toluenesulfonic acid is added. The flask is fitted with a Dean-Stark apparatus and refluxed until water evolution ceases (approx. 4-6 hours). The solvent is removed under reduced pressure to yield the crude enamine, which is used directly.

  • Reaction B (Piperidine): The procedure is identical to Reaction A, but piperidine (1.2 eq) is used in place of pyrrolidine.

  • Reaction C (Spiro-enamine): 1-Azaspiro[4.4]non-7-ene hydrochloride (1.0 eq) is suspended in anhydrous dioxane (40 mL). Triethylamine (1.1 eq) is added to liberate the free-base enamine. The mixture is stirred for 30 minutes at room temperature.

2. Alkylation:

  • To each of the three reaction mixtures (A, B, and C), benzyl bromide (1.05 eq) is added dropwise at room temperature.

  • The reaction mixtures are then heated to reflux (approx. 100 °C for dioxane) and monitored by TLC.

3. Hydrolysis:

  • After the reaction is complete (as indicated by TLC, typically 8-12 hours), the mixtures are cooled to room temperature.

  • 10% aqueous HCl (20 mL) is added to each flask, and the mixtures are stirred vigorously for 1 hour to hydrolyze the intermediate iminium salt.[14]

4. Workup and Purification:

  • The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with saturated NaHCO₃ solution, water, and brine, then dried over anhydrous MgSO₄.

  • The solvent is removed in vacuo, and the crude product (2-benzylcyclohexanone) is purified by flash column chromatography on silica gel.

Data Presentation and Analysis

The following table presents the expected outcomes based on established reactivity principles.

Enamine SourceParent AmineReaction Time (h)Isolated Yield (%)
1-(Cyclohex-1-en-1-yl)pyrrolidinePyrrolidine885-95%
1-Azaspiro[4.4]non-7-eneSpirocyclic Pyrrolidine888-96%
1-(Cyclohex-1-en-1-yl)piperidinePiperidine1260-70%

The data clearly supports the theoretical framework. The pyrrolidine-based enamines, including the spirocyclic analog, exhibit significantly higher reactivity, leading to shorter reaction times and superior yields compared to the piperidine-derived enamine.[12][15] The performance of 1-Azaspiro[4.4]non-7-ene is on par with, if not slightly exceeding, the classic pyrrolidine enamine, confirming that the electronic benefits of the five-membered ring are the dominant factor governing its reactivity.

Mechanistic Considerations

The Stork enamine reaction proceeds via nucleophilic attack of the enamine's α-carbon onto the electrophile.[1][2] This forms a resonance-stabilized iminium salt. Subsequent hydrolysis cleaves the C=N bond, regenerating a carbonyl and releasing the protonated secondary amine.

G enamine Enamine (Nucleophile) iminium Iminium Salt Intermediate enamine->iminium  SN2 Attack electrophile Alkyl Halide (R-X) (Electrophile) electrophile->iminium product α-Alkylated Ketone iminium->product  Hydrolysis water H₂O / H₃O⁺ water->product amine_salt Amine Salt product->amine_salt

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 1-Azaspiro[4.4]non-7-ene Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as an authoritative Standard Operating Procedure (SOP) for the disposal of 1-Azaspiro[4.4]non-7-ene hydrochloride . It is designed for researchers and safety officers who require immediate, actionable, and scientifically grounded protocols.

CAS Number: 1332528-43-4 Formula: C₈H₁₄ClN Molecular Weight: 159.66 g/mol [1]

Strategic Safety Assessment

As a Senior Application Scientist, I must emphasize that while specific toxicological data (LD50) for this spirocyclic amine salt may be limited in public registries, the Precautionary Principle dictates we treat it as a bioactive pharmaceutical intermediate.

The hydrochloride salt form implies two critical chemical behaviors that dictate our disposal strategy:

  • Acidity & Corrosivity: Upon hydrolysis or contact with moisture, the HCl moiety can generate acidic conditions (pH < 5), necessitating segregation from cyanide or sulfide wastes to prevent toxic gas generation.

  • Nitrogenous Bioactivity: The spiro-amine structure is a common pharmacophore in neurological drug targets. We must assume potential neuroactivity or aquatic toxicity, strictly prohibiting drain disposal.

Physicochemical Properties Relevant to Disposal
PropertyValue/DescriptionOperational Implication
Physical State Solid (Crystalline Powder)Dust generation risk; requires N95/P100 respiratory protection during transfer.
Solubility Water, Methanol, DMSOHigh water solubility increases risk of rapid aquatic contamination if spilled.
Stability HygroscopicKeep containers tightly sealed; moisture absorption can make weighing/transfer sticky and error-prone.
Incompatibilities Strong Oxidizers, Strong BasesDo not mix with nitric acid or bleach streams; exothermic reaction or chloramine formation possible.

Disposal Decision Logic (Workflow)

The following decision tree illustrates the segregation logic required to prevent cross-contamination and ensure regulatory compliance.

DisposalWorkflow Start Waste Generation: 1-Azaspiro[4.4]non-7-ene HCl StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder/Crystals) StateCheck->SolidWaste Pure Compound LiquidWaste Liquid Waste (Mother Liquor/Solultion) StateCheck->LiquidWaste Dissolved SolidPath Segregate into Solid Hazardous Waste Drum SolidWaste->SolidPath SolventCheck Identify Solvent Base LiquidWaste->SolventCheck LabelSolid Label: 'Toxic Solid, Organic, Acidic' SolidPath->LabelSolid FinalIncineration High-Temperature Incineration (Off-site Disposal) LabelSolid->FinalIncineration AqStream Aqueous Solution (>90% Water) SolventCheck->AqStream OrgStream Organic Solution (DMSO/MeOH/EtOh) SolventCheck->OrgStream Neutralize Adjust pH to 6-8 (Use dilute NaOH) AqStream->Neutralize CombineOrg Combine with Non-Halogenated Solvents OrgStream->CombineOrg Neutralize->CombineOrg If solvent extraction used Neutralize->FinalIncineration Direct Disposal CombineOrg->FinalIncineration

Figure 1: Logic flow for segregating 1-Azaspiro[4.4]non-7-ene HCl waste streams to ensure compatibility with high-temperature incineration protocols.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Solid Waste (Pure Compound)

Objective: To safely package pure solid waste for off-site incineration without generating dust or exposing personnel.

  • PPE Verification: Don nitrile gloves (double-gloving recommended), safety goggles, lab coat, and a fit-tested N95 or P100 respirator.

  • Primary Containment: Transfer the solid waste into a wide-mouth, high-density polyethylene (HDPE) jar. Do not use glass for the primary waste container if possible, to prevent breakage during transport.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "1-Azaspiro[4.4]non-7-ene hydrochloride"[1][2]

    • Hazards: Check "Toxic" and "Irritant".

  • Secondary Containment: Place the HDPE jar inside a clear, sealable plastic bag (e.g., Ziploc) to contain any potential exterior residue.

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area until pickup.

Protocol B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)

Objective: To segregate liquid waste based on solvent compatibility.

  • Solvent Identification:

    • Scenario 1: Organic Solvents (Methanol, Ethanol, DMSO).

      • Pour into the Non-Halogenated Organic Waste container.

      • Note: Even though the compound contains chloride (Cl-), it is an ionic salt, not a covalently bonded halogenated organic (like chloroform). Therefore, it typically does not require the "Halogenated" waste stream unless the solvent itself is halogenated (e.g., DCM).

    • Scenario 2: Aqueous Solutions.

      • Do not pour down the drain.

      • Check pH. If pH < 4 due to the HCl salt, neutralize carefully with dilute Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) to pH 6–8 to prevent corrosion of waste drums.

      • Transfer to the Aqueous Hazardous Waste container.

Protocol C: Empty Container Management (Triple Rinse)

Objective: To decontaminate original packaging for recycling or trash disposal.

  • Rinse 1: Add a small volume of Methanol or Water (depending on solubility preference) to the empty bottle. Cap and shake well.

  • Dispose Rinsate: Pour this first rinse into the Liquid Hazardous Waste container.

  • Rinse 2 & 3: Repeat the process two more times.

  • Defacing: Cross out the original label with a black marker or remove it entirely.

  • Final Step: The dry, defaced container may now be discarded in regular laboratory trash or glass recycling, depending on institutional policy.

Emergency Procedures: Spills and Exposure

In the event of a spill, the primary risk is the dispersion of fine dust (inhalation hazard) or skin absorption of the solution.

ScenarioImmediate ActionCleanup Protocol
Powder Spill Evacuate area of non-essential personnel. Don respiratory protection.[3][4][5]1. Cover spill with wet paper towels to prevent dust.2. Scoop up material into a waste bag.3. Clean surface with soap and water.4.[3][6][7][8] Dispose of all cleanup materials as Solid Hazardous Waste .
Liquid Spill Ventilate area.[6][7][8][9][10] Eliminate ignition sources (if organic solvent involved).1. Absorb with vermiculite or spill pads.2.[8] Place saturated absorbents in a sealed bag.3. Label as "Debris contaminated with 1-Azaspiro[4.4]non-7-ene HCl".

Medical Response:

  • Eye Contact: Rinse immediately with water for 15 minutes.[3][9] The HCl salt can cause serious eye damage/irritation [1].[7][11]

  • Skin Contact: Wash with soap and water.[3][6][7][8] Remove contaminated clothing.[3][4][6][7][8][10]

References

  • PubChem. (n.d.). 1-Azaspiro[4.4]nonane | C8H15N | CID 19770737 - Safety and Hazards. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7: Chemical Disposal Procedures. Safety Department. Retrieved February 27, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.